WL12
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(3H-imidazo[4,5-c]pyridin-2-yl)-6-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-9-2-3-14-10(6-9)7-11(16(20)21-14)15-18-12-4-5-17-8-13(12)19-15/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTXOIIKGOXDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of WL12: A Technical Guide to PD-L1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of WL12, a cyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1). By elucidating its molecular interactions, functional consequences, and the experimental methodologies used for its characterization, this document serves as a comprehensive resource for professionals in the field of oncology and immunology.
Core Mechanism of Action: Competitive Inhibition of the PD-1/PD-L1 Axis
This compound is a macrocyclic peptide designed to specifically bind to PD-L1, a transmembrane protein frequently overexpressed on tumor cells. The primary mechanism of action of this compound is the direct competitive inhibition of the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), which is expressed on activated T cells.[1][2][3]
The sequence of this compound is cyclo[AcTyr-NMeAla-Asn-Pro-His-Leu-Hyp-Trp-Ser-Trp(Me)-NMeNle-NMeNle-Orn-Cys]-Gly-NH2.[1] This unique cyclic structure is crucial for its high-affinity binding to PD-L1. Structural studies have indicated that the binding interface of this compound on PD-L1 significantly overlaps with the binding site of PD-1.[4][5] By occupying this critical region, this compound physically obstructs the engagement of PD-1 with PD-L1, thereby disrupting the inhibitory signaling cascade that suppresses T-cell effector functions.
The binding of PD-L1 on a tumor cell to PD-1 on a T cell transmits a co-inhibitory signal that dampens T-cell receptor (TCR) signaling. This leads to T-cell exhaustion, characterized by reduced proliferation, decreased cytokine production (such as Interferon-gamma and Interleukin-2), and diminished cytotoxic activity against the tumor cell. By preventing this interaction, this compound is designed to "release the brakes" on the anti-tumor immune response, restoring the T cell's ability to recognize and eliminate cancer cells.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs has been quantified in various preclinical studies. The following tables summarize the key quantitative data related to the binding affinity and inhibitory concentration of this compound.
| Compound | IC50 (nM) | Assay Type | Cell Line/System |
| This compound | 22 | PD-1/PD-L1 Interaction Inhibition | Not specified |
| This compound | 26-32 | PD-1/PD-L1 Interaction Inhibition | Not specified |
| [¹⁸F]FPy-WL12 | 26-32 | PD-1/PD-L1 Interaction Inhibition | Not specified |
Table 1: Half-maximal inhibitory concentration (IC50) of this compound and its derivatives in blocking the PD-1/PD-L1 interaction.[1][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the PD-1/PD-L1 signaling pathway, the mechanism of this compound inhibition, and a general workflow for evaluating its effects on T-cell function.
Experimental Protocols
The following are detailed methodologies for key experiments cited or analogous to those used in the characterization of PD-L1 inhibitors like this compound.
Competitive PD-1/PD-L1 Binding Assay
This assay is designed to quantify the ability of this compound to inhibit the binding of PD-1 to PD-L1.
Materials:
-
Recombinant human PD-L1 protein
-
Recombinant human PD-1 protein
-
This compound peptide
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplate (high-binding)
-
Detection antibody (e.g., anti-PD-1 antibody conjugated to a reporter molecule)
-
Plate reader
Procedure:
-
Coat the 96-well microplate with recombinant human PD-L1 overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells, followed by a fixed concentration of recombinant human PD-1.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Wash the plate three times with wash buffer.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the substrate for the reporter molecule and measure the signal using a plate reader.
-
Calculate the IC50 value by plotting the signal against the log of the this compound concentration.
T-cell Co-culture and Activation Assay
This assay assesses the functional consequence of this compound-mediated PD-L1 blockade on T-cell activation.
Materials:
-
PD-L1 expressing tumor cell line (e.g., HCC827, H226)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
This compound peptide
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
96-well cell culture plate
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25, anti-IFN-γ)
Procedure:
-
Seed the PD-L1 expressing tumor cells in a 96-well plate and allow them to adhere overnight.
-
Isolate T cells from human PBMCs.
-
Add the T cells to the wells containing the tumor cells at a desired effector-to-target ratio (e.g., 10:1).
-
Add T-cell activation stimuli to the co-culture.
-
Add serial dilutions of this compound to the wells.
-
Incubate the co-culture for 24-72 hours at 37°C in a CO2 incubator.
-
For T-cell Proliferation: Stain T cells with a proliferation dye (e.g., CFSE) before co-culture and analyze dye dilution by flow cytometry after incubation.
-
For Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines like IFN-γ and IL-2 using ELISA. Alternatively, treat cells with a protein transport inhibitor (e.g., Brefeldin A) during the last few hours of incubation and perform intracellular cytokine staining for flow cytometry.
-
For Cytotoxicity: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatant or use a fluorescence-based cytotoxicity assay.
Western Blot for TCR Signaling Pathway Phosphorylation
This assay investigates the effect of this compound on the phosphorylation of key downstream signaling molecules in the TCR pathway.
Materials:
-
T-cell and PD-L1+ tumor cell co-culture (as described above)
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of Lck, ZAP-70, and other relevant signaling proteins
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Perform the T-cell and tumor cell co-culture with and without this compound treatment as described previously.
-
After a short incubation period (e.g., 5-30 minutes), lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total forms of the proteins to ensure equal loading.
Conclusion
This compound demonstrates a clear mechanism of action by directly binding to PD-L1 and competitively inhibiting its interaction with PD-1. This has been primarily leveraged for the development of PET imaging agents to assess tumor PD-L1 expression.[7][8] While the direct therapeutic effects on T-cell function are inferred from the well-established consequences of PD-1/PD-L1 blockade, further studies are warranted to fully characterize the downstream signaling events and functional outcomes specifically induced by this compound. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for a deeper understanding of this compound's potential as a therapeutic agent in cancer immunotherapy.
References
- 1. Application of 99mTc-Labeled this compound Peptides as a Tumor PD-L1-Targeted SPECT Imaging Agent: Kit Formulation, Preclinical Evaluation, and Study on the Influence of Coligands [mdpi.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cpcscientific.com [cpcscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid PD-L1 detection in tumors with PET using a highly specific peptide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Affinity of WL12 for Human PD-L1: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity of the peptide WL12 to human Programmed Death-Ligand 1 (PD-L1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying biological pathways and experimental workflows.
Core Findings: this compound Binding Affinity
This compound, a cyclic peptide, demonstrates a high binding affinity for human PD-L1, effectively inhibiting the interaction between PD-1 and PD-L1. This interaction is a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. The affinity of this compound and its derivatives has been quantified using various experimental setups, with reported half-maximal inhibitory concentration (IC50) values in the low nanomolar range.
Quantitative Binding Data Summary
The binding affinity of this compound and its radiolabeled analogs for human PD-L1 has been determined through multiple studies. The following table summarizes the key quantitative findings:
| Compound | Binding Affinity (IC50) | Cell Lines / Assay Conditions | Reference |
| This compound | ≈ 23 nM | Competitive inhibition assay.[1][2] | [1][2] |
| Metalated this compound ([64Cu]this compound) | 2.9 nM | In vitro binding assay.[1] | [1] |
| This compound | 2-5 nM | Competitive inhibition assays in CHO-hPD-L1, MDAMB231, HCC827, and H226 cells.[3] | [3] |
| This compound and 19FPy-WL12 | 26-32 nM | Inhibition of PD-1/PD-L1 interaction.[4][5] | [4][5] |
Experimental Protocols
The determination of this compound's binding affinity for PD-L1 relies on established and robust experimental methodologies. Below are detailed descriptions of the key techniques employed.
Competitive Inhibition Assay
This assay is fundamental to determining the IC50 value of this compound. The principle lies in the competition between this compound and a labeled ligand (e.g., a fluorescently tagged anti-PD-L1 antibody or radiolabeled this compound) for binding to PD-L1 expressed on the surface of cells.
Protocol:
-
Cell Culture: Human cancer cell lines with varying levels of endogenous or engineered PD-L1 expression (e.g., CHO-hPD-L1, MDAMB231, HCC827, H226) are cultured under standard conditions.[3]
-
Incubation: Cells are incubated with a fixed concentration of a Cy5-conjugated anti-PD-L1 monoclonal antibody (e.g., Atezolizumab, Avelumab, Durvalumab) or a radiolabeled form of this compound (e.g., [64Cu]this compound).[3]
-
Competition: Concurrently, increasing concentrations of unlabeled this compound are added to the cell suspensions.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Detection:
-
For fluorescently labeled antibodies, the mean fluorescence intensity of the cells is measured using flow cytometry. A decrease in fluorescence indicates displacement of the labeled antibody by this compound.[3]
-
For radiolabeled this compound, the radioactivity associated with the cells is measured. A reduction in cell-bound radioactivity signifies competition from the unlabeled peptide.[3]
-
-
Data Analysis: The data are plotted as the percentage of inhibition versus the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand, is then calculated using a suitable nonlinear regression model.
In Vivo Specificity Studies using Positron Emission Tomography (PET)
PET imaging with radiolabeled this compound (e.g., [68Ga]this compound or [64Cu]this compound) is utilized to confirm the specific binding of this compound to PD-L1 positive tumors in vivo.
Protocol:
-
Animal Models: Immunocompromised mice are xenografted with human tumor cell lines expressing high levels of human PD-L1 (hPD-L1) and control cell lines with no PD-L1 expression.[1][6]
-
Radiotracer Injection: A cohort of tumor-bearing mice is intravenously injected with the radiolabeled this compound peptide.[6]
-
Blocking Study: To demonstrate specificity, a separate cohort of mice is co-injected with an excess of non-radiolabeled this compound.[1][6]
-
PET Imaging: Dynamic or static PET scans are acquired at various time points post-injection to visualize the biodistribution of the radiotracer.
-
Image Analysis: The uptake of the radiotracer in the tumors and other organs is quantified from the PET images. A significant reduction in tumor uptake in the blocked group compared to the unblocked group confirms the PD-L1 specific binding of this compound.[1]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, the competitive binding of this compound, and the experimental workflow for determining binding affinity.
Caption: PD-1/PD-L1 signaling and this compound intervention.
Caption: Workflow for competitive binding assay.
References
- 1. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide | Semantic Scholar [semanticscholar.org]
- 6. First-in-Humans Evaluation of a PD-L1–Binding Peptide PET Radiotracer in Non–Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
WL12: A High-Affinity Peptide for Targeted PD-L1 Inhibition and Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
WL12 is a novel, high-affinity cyclic peptide that specifically targets the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. Overexpressed in a variety of cancers, PD-L1 facilitates tumor immune evasion by binding to the PD-1 receptor on activated T cells, thereby suppressing the host's anti-tumor immune response. This compound effectively inhibits this PD-1/PD-L1 interaction. While the primary application of this compound explored in the scientific literature to date is as a potent imaging agent for positron emission tomography (PET) to non-invasively quantify PD-L1 expression in tumors, its mechanism of action and binding characteristics suggest a potential role as a direct therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its evaluation, and its current and potential future applications in oncology.
Introduction to this compound
This compound is a synthetic, macrocyclic peptide composed of 14 amino acids with the sequence cyclo[AcTyr-NMeAla-Asn-Pro-His-Leu-Hyp-Trp-Ser-Trp(Me)-NMeNle-NMeNle-Orn-Cys]-Gly-NH2.[1] Its cyclic structure contributes to its high stability and binding affinity for human PD-L1.[2] The primary amine on the ornithine residue provides a convenient site for conjugation with chelators for radiolabeling, which has been extensively utilized for the development of PET imaging agents.[3][4]
Mechanism of Action: Inhibition of the PD-1/PD-L1 Axis
The therapeutic potential of this compound stems from its ability to disrupt the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells.[5][6] This interaction is a key mechanism of adaptive immune resistance used by tumors. By binding to PD-L1, this compound sterically hinders the binding of PD-1, thereby blocking the downstream signaling cascade that leads to T-cell anergy and apoptosis. This restores the cytotoxic function of T cells within the tumor microenvironment, enabling them to recognize and eliminate cancer cells. Computational docking studies have shown that this compound binds to PD-L1 in a manner that overlaps with the binding site of PD-1.[3][7]
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling pathway and this compound's mechanism of action.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its derivatives from various preclinical and clinical studies.
Table 1: In Vitro Binding Affinity and Inhibition
| Compound | Assay Type | Cell Line / Protein | IC50 | Ki | Reference(s) |
| This compound | PD-1/PD-L1 Inhibition | Recombinant Human Proteins | 26.4 nM | 12.3 nM | [8] |
| This compound | Competitive Inhibition vs. Atezolizumab-Cy5 | MDAMB231 | ~5 nM | - | [9] |
| This compound | Competitive Inhibition vs. Avelumab-Cy5 | MDAMB231 | ~2 nM | - | [9] |
| This compound | Competitive Inhibition vs. Durvalumab-Cy5 | MDAMB231 | ~4 nM | - | [9] |
| FPy-WL12 | PD-1/PD-L1 Inhibition | Recombinant Human Proteins | 31.7 nM | 14.8 nM | [8] |
| HYNIC-WL12 | PD-1/PD-L1 Inhibition | Recombinant Human Proteins | 22 nM | - | [1] |
| [Ga]DOTAGA-WL12 | PD-1/PD-L1 Inhibition | Recombinant Human Proteins | 2.9 nM | - | [10] |
Table 2: In Vitro Cellular Uptake of Radiolabeled this compound Derivatives
| Radiotracer | Cell Line | PD-L1 Expression | Uptake (%ID/million cells) | Blocking with excess this compound | Reference(s) |
| [18F]FPy-WL12 | hPD-L1 | High | ~0.12 | Yes (Significant reduction) | [8] |
| [18F]FPy-WL12 | MDAMB231 | Moderate-High | ~0.04 | Yes (Significant reduction) | [8] |
| [18F]FPy-WL12 | H226 | Moderate | ~0.02 | Yes (Significant reduction) | [8] |
| [18F]FPy-WL12 | CHO | Negative | <0.01 | No significant change | [8] |
| [64Cu]this compound | hPD-L1 | High | >50% of incubated dose | Yes (>95% reduction) | [3] |
| [64Cu]this compound | MDAMB231 | High | ~2x SUM149 uptake | Yes | [3] |
| [64Cu]this compound | SUM149 | Low | Lower than MDAMB231 | - | [3] |
| [99mTc]Tc-HYNIC-WL12-tricine/TPPTS | MC38-B7H1 | High | High | Yes (~94% reduction) | [1][2] |
| [99mTc]Tc-HYNIC-WL12-tricine/ISONIC | MC38-B7H1 | High | High | Yes (~82% reduction) | [1][2] |
Table 3: In Vivo Tumor Uptake of Radiolabeled this compound Derivatives in Xenograft Models
| Radiotracer | Tumor Model (Cell Line) | Uptake (%ID/g at 1-2h post-injection) | Tumor-to-Muscle Ratio (at 1-2h) | Tumor-to-Blood Ratio (at 1-2h) | Reference(s) |
| [18F]FPy-WL12 | hPD-L1 | 7.16 ± 1.67 (at 1h) | High | High | [8] |
| [18F]FPy-WL12 | MDAMB231 | 2.15 ± 0.1 (at 2h) | - | - | [8] |
| [64Cu]this compound | hPD-L1 | ~16 | ~40 | ~3.5 | |
| [68Ga]this compound | hPD-L1 | 11.56 ± 3.18 (at 1h) | 59.79 ± 16.47 (at 1h) | 7.56 ± 16.47 (at 1h) | |
| [68Ga]this compound | MDAMB231 | 4.97 ± 0.8 (at 1h) | - | - | |
| [68Ga]this compound | SUM149 (PD-L1 low) | 1.9 ± 0.1 (at 1h) | - | - | |
| [99mTc]Tc-WL12 | HCC827 | 3.22 ± 1.20 (at 1h) | - | - | [1] |
Experimental Protocols
Competitive PD-1/PD-L1 Inhibition Assay
This protocol details a common method to determine the half-maximal inhibitory concentration (IC50) of this compound.[8]
-
Reagents and Materials: Recombinant human PD-1 Fc chimera protein, recombinant human PD-L1 His-tag protein, XL665-conjugated anti-6xHis antibody, Eu3+-cryptate conjugated anti-human IgG antibody, varying concentrations of this compound peptide.
-
Procedure:
-
Add PD-L1-His protein, PD-1-Fc protein, and varying concentrations of this compound to a 384-well plate.
-
Incubate at room temperature for 1 hour to allow for binding.
-
Add the XL665-conjugated anti-6xHis antibody and Eu3+-cryptate conjugated anti-human IgG antibody.
-
Incubate for 2 hours at room temperature.
-
Read the plate on a compatible reader to measure the HTRF (Homogeneous Time-Resolved Fluorescence) signal.
-
The signal is inversely proportional to the inhibition of the PD-1/PD-L1 interaction.
-
Calculate IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vitro Cellular Uptake and Blocking Assay
This protocol describes how to assess the specific uptake of radiolabeled this compound in cancer cells.[2][8]
-
Cell Culture: Culture cancer cell lines with varying PD-L1 expression (e.g., hPD-L1, MDAMB231, CHO) under standard conditions.
-
Radiotracer Preparation: Prepare the radiolabeled this compound derivative (e.g., [18F]FPy-WL12) with high radiochemical purity.
-
Uptake Assay:
-
Plate approximately 1 million cells per well in a multi-well plate.
-
Add a known activity (e.g., 37 kBq) of the radiolabeled this compound to each well.
-
For blocking studies, add a 100- to 1000-fold molar excess of non-radiolabeled this compound to a parallel set of wells 15 minutes prior to adding the radiotracer.
-
Incubate the plates at 37°C for 1 hour.
-
Wash the cells three times with cold PBS to remove unbound radiotracer.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Express the results as a percentage of the incubated dose per million cells (%ID/million cells).
-
In Vivo Tumor Xenograft and Biodistribution Studies
This protocol outlines the methodology for evaluating the in vivo performance of radiolabeled this compound in animal models.[8]
-
Animal Models: Use immunodeficient mice (e.g., NSG or NOD/SCID) for xenograft studies.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5-10 million hPD-L1 cells on one flank and CHO cells on the contralateral flank) into the mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Intravenously inject a known amount of the radiolabeled this compound (e.g., 7.4 MBq) into the tail vein of the mice.
-
PET/CT Imaging (Optional): At various time points (e.g., 30, 60, 120 minutes) post-injection, anesthetize the mice and perform PET/CT scans to visualize the biodistribution of the radiotracer.
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Blocking Study: To confirm specificity, a cohort of animals is co-injected with a blocking dose (e.g., 50 µg) of non-radiolabeled this compound along with the radiotracer, and the biodistribution is compared to the non-blocked group.
Workflow and Relationship Diagrams
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for the preclinical evaluation of this compound.
Discussion and Future Directions
The existing body of research firmly establishes this compound and its radiolabeled derivatives as highly specific, high-affinity agents for targeting human PD-L1. The primary application demonstrated is in molecular imaging, where agents like [68Ga]NOTA-WL12 have shown excellent potential in preclinical models and have advanced to first-in-human trials for non-invasively assessing tumor PD-L1 status.[8] This theranostic approach is invaluable for patient stratification, monitoring response to immunotherapy, and understanding the heterogeneity of PD-L1 expression.
While direct, standalone therapeutic efficacy studies on unmodified this compound are not yet widely published, its fundamental mechanism—the potent inhibition of the PD-1/PD-L1 interaction—is the same as that of approved monoclonal antibody therapies. An in vitro functional assay indicated that this compound is approximately ten times less potent than the therapeutic antibody atezolizumab in blocking the PD-1/PD-L1 interaction, a crucial piece of data for therapeutic consideration.
Future research should focus on the following areas:
-
Therapeutic Efficacy Studies: In vivo studies using unmodified this compound in immunocompetent syngeneic tumor models are needed to evaluate its anti-tumor efficacy, impact on the tumor immune microenvironment, and potential for combination therapies.
-
Pharmacokinetic Optimization: As a peptide, this compound likely has a short in vivo half-life. Strategies to improve its pharmacokinetic profile, such as PEGylation or formulation in nanoparticles, could enhance its therapeutic potential.
-
Peptide-Drug Conjugates (PDCs): The high tumor-targeting specificity of this compound makes it an ideal candidate for the development of PDCs, delivering cytotoxic agents or other immunomodulators directly to PD-L1 expressing tumor cells.
Conclusion
This compound is a well-characterized and potent PD-L1 binding peptide. It has been extensively validated as a specific and effective targeting agent for the development of radiopharmaceuticals for PET imaging of tumor PD-L1 expression. While its direct therapeutic application is still in a nascent stage of investigation, its proven ability to inhibit the PD-1/PD-L1 immune checkpoint pathway provides a strong rationale for further exploration of its potential as a novel peptide-based cancer immunotherapy. The data and protocols summarized in this guide offer a solid foundation for researchers and drug developers interested in advancing the clinical applications of this promising molecule.
References
- 1. 99mTc-Labeled Cyclic Peptide Targeting PD-L1 as a Novel Nuclear Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid PD-L1 detection in tumors with PET using a highly specific peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide | Semantic Scholar [semanticscholar.org]
- 6. First-in-Humans Evaluation of a PD-L1–Binding Peptide PET Radiotracer in Non–Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 99mTc-Labeled this compound Peptides as a Tumor PD-L1-Targeted SPECT Imaging Agent: Kit Formulation, Preclinical Evaluation, and Study on the Influence of Coligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
In Vitro Characterization of the WL12 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the WL12 peptide, a cyclic peptide known for its high affinity and specificity for Programmed Death-Ligand 1 (PD-L1). The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology and drug development.
Core Properties of this compound Peptide
The this compound peptide is a synthetic, cyclic 14-amino acid peptide.[1] Its primary mechanism of action is the disruption of the interaction between PD-1 and its ligand, PD-L1.[2][3] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By blocking this interaction, this compound has the potential to restore T-cell activity against tumors. The peptide has been extensively studied as a targeting moiety for imaging agents to detect PD-L1 expression in tumors.[1][2][3][4][5][6][7]
| Property | Description | Source |
| Target | Programmed Death-Ligand 1 (PD-L1) | [4][5] |
| Molecular Weight | 1882.23 g/mol | Abcam |
| Nature | Synthetic cyclic peptide | [1][2] |
| Primary Application | High-affinity ligand for PD-L1, primarily for imaging applications | [2][3][6][7] |
Quantitative Data: Binding Affinity and Inhibition
The binding affinity of this compound and its derivatives to PD-L1 has been quantified through various in vitro assays, primarily focusing on the half-maximal inhibitory concentration (IC50) required to block the PD-1/PD-L1 interaction.
| Peptide/Analog | Assay Type | IC50 (nM) | Cell Line/System | Source |
| This compound | FRET-based Inhibition | 23 | N/A | [1] |
| This compound | FRET-based Inhibition | 26.4 | N/A | [2] |
| 19FPy-WL12 | FRET-based Inhibition | 31.7 | N/A | [2] |
| This compound | Flow Cytometry (Competitive Inhibition with Cy5-Atezolizumab) | 2-5 | CHO-hPD-L1, MDAMB231 | [4] |
| This compound | Flow Cytometry (Competitive Inhibition with Cy5-Avelumab) | 2-5 | CHO-hPD-L1, MDAMB231 | [4] |
| This compound | Flow Cytometry (Competitive Inhibition with Cy5-Durvalumab) | 2-5 | CHO-hPD-L1, MDAMB231 | [4] |
| [64Cu]this compound | Competitive Inhibition | 2.9 | N/A | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
PD-1/PD-L1 Binding Inhibition Assay (FRET-based)
This assay quantifies the ability of this compound to disrupt the interaction between PD-1 and PD-L1 using Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
Recombinant PD-L1 with a His-tag
-
Recombinant PD-1-Ig fusion protein
-
Anti-human IgG-Europium (donor fluorophore)
-
Anti-6HIS-XL665 (acceptor fluorophore)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
This compound peptide
-
384-well low-volume microplate
Procedure:
-
Prepare serial dilutions of the this compound peptide in assay buffer.
-
In a 384-well plate, add 10 µL of PD-L1-His-tag solution (final concentration 80 nM).
-
Add 5 µL of the this compound peptide dilutions to the wells and pre-incubate for 15 minutes at room temperature.
-
Add 5 µL of PD-1-Ig solution (final concentration 20 nM) and incubate for 15 minutes at room temperature.
-
Add 5 µL of a mix of anti-human IgG-Europium (final concentration 2 nM) and anti-6HIS-XL665 (final concentration 40 nM).
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the FRET ratio and plot the inhibition curve to determine the IC50 value.
In Vitro Cellular Uptake Assay
This assay measures the binding and uptake of radiolabeled this compound by cancer cells expressing varying levels of PD-L1.
Materials:
-
PD-L1 positive (e.g., MDAMB231, HCC827) and negative (e.g., SUM149, CHO) cancer cell lines
-
Radiolabeled this compound (e.g., [64Cu]this compound, [18F]FPy-WL12)
-
Cell culture medium
-
PBS containing 2 mM EDTA and 1% FBS
-
Non-enzymatic cell dissociation buffer
-
Gamma counter
Procedure:
-
Culture cells to 80-90% confluency.
-
Detach cells using a non-enzymatic cell dissociation buffer.
-
Resuspend cells in PBS with EDTA and FBS to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 x 10^6 cells per tube.
-
Add approximately 1 µCi of radiolabeled this compound to each tube.
-
For blocking experiments, co-incubate with a high concentration of non-radiolabeled this compound (e.g., 1 µM).
-
Incubate the cells for 1 hour at 37°C.
-
Wash the cells three times with cold PBS.
-
Measure the radioactivity in the cell pellet using a gamma counter.
-
Express the results as a percentage of the total added radioactivity.
Flow Cytometry for Competitive Binding
This method assesses the ability of this compound to compete with a fluorescently labeled anti-PD-L1 antibody for binding to PD-L1 on the cell surface.
Materials:
-
PD-L1 positive cells (e.g., CHO-hPD-L1, MDAMB231)
-
Fluorescently labeled anti-PD-L1 antibody (e.g., Cy5-Atezolizumab)
-
This compound peptide
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in flow cytometry buffer to a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the this compound peptide.
-
In separate tubes, pre-incubate the cells with the this compound dilutions for 30 minutes at 4°C.
-
Add a fixed, saturating concentration of the fluorescently labeled anti-PD-L1 antibody to each tube.
-
Incubate for 1 hour at 4°C, protected from light.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 500 µL of flow cytometry buffer.
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
A decrease in MFI in the presence of this compound indicates competitive binding.
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound is the direct blockade of the PD-1/PD-L1 signaling axis. This pathway is a negative regulator of T-cell activation. By binding to PD-L1 on tumor cells, this compound prevents its interaction with PD-1 on activated T-cells. This inhibition abrogates the downstream signaling that would otherwise lead to T-cell exhaustion and apoptosis, thereby restoring the anti-tumor immune response.
Cytotoxicity and Apoptosis
Current publicly available research on the this compound peptide has predominantly focused on its high-affinity binding to PD-L1 for imaging and diagnostic applications. As of the latest review of the literature, there are no significant studies reporting direct cytotoxic or apoptosis-inducing effects of the this compound peptide on cancer cells. Its mechanism is understood as an immune-modulatory blockade rather than direct cell killing. Further studies would be required to investigate any potential for direct anti-tumor activity.
Conclusion
The this compound peptide is a potent and specific inhibitor of the PD-1/PD-L1 interaction. Its in vitro characterization demonstrates low nanomolar affinity for its target, making it an excellent candidate for developing targeted therapies and diagnostics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to leverage the PD-1/PD-L1 axis for cancer immunotherapy.
References
- 1. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of 99mTc-Labeled this compound Peptides as a Tumor PD-L1-Targeted SPECT Imaging Agent: Kit Formulation, Preclinical Evaluation, and Study on the Influence of Coligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Peptide-based PET quantifies target engagement of PD-L1 therapeutics [jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid PD-L1 detection in tumors with PET using a highly specific peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Solubility of the WL12 Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties and solubility characteristics of the WL12 peptide, a synthetic macrocyclic peptide developed as a high-affinity ligand for Programmed Death-Ligand 1 (PD-L1). Its primary application is as a molecular imaging agent for visualizing PD-L1 expression in tumors via Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).
Core Chemical Properties
This compound is a complex, 14-amino acid macrocyclic peptide containing several non-canonical and N-methylated residues, which enhance its stability and binding affinity.[1][2] Its structure is cyclized via a thioether bridge.[3]
The core chemical and physical properties of the unmodified this compound peptide are summarized below.
| Property | Value | Source(s) |
| Amino Acid Sequence | cyclo(AcTyr-MeAla-Asn-Pro-His-Leu-Hyp-Trp-Ser-Trp(Me)-MeNle-MeNle-Orn-Cys)-Gly-NH2 (Thioether bridge: Cys14-Ac-Tyr) | [3][4][5] |
| Molecular Formula | C₉₁H₁₂₈N₂₂O₂₀S | [3][6] |
| Molecular Weight | ~1882.2 g/mol | [3][5][6] |
| Appearance | White to off-white solid | [7] |
| Nature | Synthetic, Macrocyclic Peptide | [4][6] |
| Purity (Typical) | >95% (as determined by HPLC) | [6] |
| Binding Target | Programmed Death-Ligand 1 (PD-L1) | [3][6] |
| Binding Affinity (IC₅₀) | ~22-32 nM for inhibiting the PD-1/PD-L1 interaction | [2][4][8] |
Note: Standard predictive metrics such as isoelectric point (pI) and GRAVY score are not typically calculated for highly modified, non-linear macrocyclic peptides like this compound as their predictive value is limited.
Solubility Profile
The solubility of this compound is influenced by its complex structure, which includes both hydrophobic and hydrophilic residues. Lyophilized this compound peptide is typically supplied as a trifluoroacetate (B77799) salt.[3]
| Solvent | Concentration & Conditions | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Water (H₂O) | 50 mg/mL (26.56 mM) with sonication and heating to 60°C is possible. | [5] |
| Dimethylformamide (DMF) | Used as a solvent for chemical conjugation reactions. | [1][9] |
Experimental Protocols
This protocol outlines the standard procedure for reconstituting lyophilized this compound peptide for experimental use.
-
Preparation : Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Solvent Selection :
-
For most in vitro assays and for creating stock solutions, sterile DMSO is the recommended solvent.[6]
-
For aqueous buffers, direct solubilization is challenging. A protocol involving heating and sonication may be required, though this can risk peptide degradation and should be validated.[5] An alternative is to first dissolve the peptide in a minimal amount of DMSO before diluting with the desired aqueous buffer.
-
-
Reconstitution :
-
Slowly add the desired volume of solvent to the vial.
-
Gently vortex or sonicate the vial until the peptide is fully dissolved.
-
-
Storage :
-
Stock Solutions : Store peptide solutions at -20°C or -80°C.[3][7] MedChemExpress suggests that in-solvent storage is stable for up to 6 months at -80°C or 1 month at -20°C.[5][7]
-
Lyophilized Powder : Store at -20°C.[3]
-
Handling : Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes.
-
This compound is frequently conjugated with a chelator to enable radiolabeling for imaging. This protocol is a summary of the synthesis of DOTAGA-WL12.[2][9]
-
Dissolution : Dissolve this compound peptide (e.g., 3 mg, 1.5 µmol) in anhydrous dimethylformamide (DMF).
-
Basification : Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to the solution to deprotonate the free amine on the Ornithine side chain.
-
Conjugation : Add a solution of DOTAGA-anhydride (a 5-fold molar excess) to the peptide solution.
-
Reaction : Stir the reaction mixture at room temperature for 2 hours.
-
Purification : Purify the resulting DOTAGA-WL12 conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC) on a semi-preparative C18 column.
-
Verification : Confirm the identity and purity of the final product via mass spectrometry and analytical RP-HPLC.
This protocol describes the labeling of DOTAGA-WL12 with the positron-emitter Gallium-68 (⁶⁸Ga) for PET imaging.[2][9]
-
Elution : Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl.
-
Buffering : Add the DOTAGA-WL12 conjugate to a reaction vial, followed by a suitable buffer (e.g., sodium acetate) to adjust the pH to approximately 3.5-4.0.
-
Labeling Reaction : Add the ⁶⁸GaCl₃ eluate to the vial containing the peptide and buffer.
-
Incubation : Heat the reaction mixture at 100°C for 10 minutes.
-
Purification : After cooling, purify the resulting [⁶⁸Ga]this compound from unchelated ⁶⁸Ga using a C18 Sep-Pak cartridge. Elute the final product with ethanol.
-
Quality Control : Determine the radiochemical purity of the final [⁶⁸Ga]this compound product using analytical RP-HPLC.
Visualized Pathways and Workflows
The primary function of this compound is to disrupt the interaction between PD-1 on activated T-cells and PD-L1 on tumor cells. This interaction normally suppresses the T-cell's anti-tumor activity. By binding to PD-L1, this compound blocks this "off switch," allowing the T-cell to recognize and attack the cancer cell.
The successful use of this compound as an imaging agent requires a multi-step process of chemical conjugation, radiolabeling, and rigorous quality control to ensure purity and stability before in vivo administration.
References
- 1. 99mTc-Labeled Cyclic Peptide Targeting PD-L1 as a Novel Nuclear Imaging Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PD-L1 Binding Peptide, this compound (ab285412) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Interaction of WL12 with the PD-1/PD-L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the peptide WL12 and the Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. This document details the mechanism of action, quantitative binding affinities, and the experimental protocols used to characterize this interaction. It is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer immunotherapies and associated diagnostic agents.
Introduction to the PD-1/PD-L1 Pathway and this compound
The Programmed Death-1 (PD-1) receptor and its ligand, PD-L1, are key players in immune regulation.[1][2][3] Under normal physiological conditions, this interaction helps to maintain self-tolerance and modulate the duration and intensity of immune responses.[3] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[2] The binding of PD-L1 on tumor cells to PD-1 on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and dysfunction, thereby allowing the tumor to grow unchecked.[2]
Therapeutic strategies aimed at blocking the PD-1/PD-L1 interaction have revolutionized cancer treatment.[4] this compound is a cyclic peptide that has been identified as a specific, high-affinity binder of PD-L1.[5][6] Its primary application to date has been as a targeting moiety for diagnostic imaging agents, allowing for the non-invasive quantification of PD-L1 expression in tumors using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[5][7][8] Understanding the precise nature of the this compound-PD-L1 interaction is crucial for the optimization of these imaging agents and for exploring potential therapeutic applications.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the PD-1/PD-L1 interaction. Computational docking studies have shown that this compound and PD-1 share common interaction sites on the surface of PD-L1.[8] By binding to PD-L1, this compound physically obstructs the binding site for PD-1, thereby preventing the formation of the PD-1/PD-L1 complex and the subsequent downstream inhibitory signaling in T cells.
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound-PD-L1 Interaction
The affinity of this compound and its derivatives for PD-L1 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of this compound in disrupting the PD-1/PD-L1 interaction.
| Compound | Assay Type | Cell Line(s) | IC50 (nM) | Reference |
| This compound | Competitive Inhibition (vs. PD-1) | - | 20 | [8] |
| This compound | Competitive Inhibition (vs. Atezolizumab-Cy5) | CHO-hPD-L1, MDAMB231 | 2-5 | [4] |
| This compound | Competitive Inhibition (vs. Avelumab-Cy5) | CHO-hPD-L1, MDAMB231 | 2-5 | [4] |
| This compound | Competitive Inhibition (vs. Durvalumab-Cy5) | CHO-hPD-L1, MDAMB231 | 2-5 | [4] |
| ¹⁹FPy-WL12 | FRET-based PD-1/PD-L1 Inhibition | - | 26-32 | [2][9] |
Radiolabeled versions of this compound have been developed for imaging purposes. Their binding specificity to PD-L1 expressing cells is a critical characteristic.
| Radiotracer | Cell Line | Key Finding | Reference |
| [⁶⁴Cu]this compound | hPD-L1 | > 40-fold higher binding vs. PD-L1 negative CHO cells. | [6] |
| [⁶⁸Ga]this compound | hPD-L1, MDAMB231 | High uptake in PD-L1 positive tumors, blockable with excess unlabeled this compound. | [10] |
| [¹⁸F]FPy-WL12 | hPD-L1, MDAMB231, H226 | Uptake correlates with PD-L1 expression levels. | [2][9] |
| [⁹⁹mTc]Tc-HYNIC-WL12 | MC38-B7H1 | Significantly greater uptake in PD-L1 positive cells vs. negative controls. | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the PD-1/PD-L1 pathway.
In Vitro PD-1/PD-L1 Competitive Inhibition Assay (FRET-based)
This assay quantitatively measures the ability of this compound to inhibit the binding of PD-1 to PD-L1 using Fluorescence Resonance Energy Transfer (FRET).
Materials:
-
Recombinant Human PD-L1-His-tag
-
Recombinant Human PD-1-Ig
-
Anti-6HIS-XL665 acceptor
-
IgG-Europium (Eu) donor
-
This compound or its analogs
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound or its analogs in assay buffer, ranging from 1 pM to 1 mM.
-
In a 384-well plate, pre-incubate 10 µL of 80 nM PD-L1-His-tag with the various concentrations of this compound for 15 minutes at room temperature.
-
Add 5 µL of assay buffer containing PD-1-Ig to a final concentration of 20 nM. Incubate for 15 minutes at room temperature.
-
Add 5 µL of a detection mixture containing IgG-Eu (final concentration 2 nM) and anti-6HIS-XL665 (final concentration 40 nM).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the results against the log of the inhibitor concentration to determine the IC50 value.
Cellular Binding and Competition Assay (Flow Cytometry)
This assay assesses the ability of this compound to compete with a fluorescently-labeled anti-PD-L1 antibody for binding to PD-L1 on the surface of cancer cells.
Materials:
-
PD-L1 positive cells (e.g., CHO-hPD-L1, MDAMB231, HCC827)
-
PD-L1 negative cells (e.g., CHO, SUM149) for control
-
Cy5-conjugated anti-PD-L1 antibody (e.g., Atezolizumab-Cy5)
-
Unlabeled this compound peptide
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow Cytometer
Procedure:
-
Harvest cells and adjust to a concentration of 1x10⁶ cells/mL in cold staining buffer.
-
Prepare serial dilutions of unlabeled this compound.
-
In flow cytometry tubes, add 100 µL of the cell suspension.
-
Add the various concentrations of this compound to the cells and incubate for 15 minutes on ice.
-
Add a fixed, pre-determined concentration of the Cy5-conjugated anti-PD-L1 antibody to each tube.
-
Incubate for 30-45 minutes on ice, protected from light.
-
Wash the cells twice with cold staining buffer by centrifugation.
-
Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) in the Cy5 channel.
-
Plot the MFI against the log of the this compound concentration to determine the IC50 of competition.
In Vivo PET Imaging and Biodistribution Study
This protocol describes the use of a radiolabeled this compound analog to image PD-L1 expression in a tumor xenograft model and to determine the tracer's biodistribution.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
PD-L1 positive tumor cells (e.g., CHO-hPD-L1, H226)
-
PD-L1 negative tumor cells (e.g., CHO) for control
-
Radiolabeled this compound (e.g., [⁶⁴Cu]this compound, [⁶⁸Ga]this compound, or [¹⁸F]FPy-WL12)
-
Unlabeled this compound (for blocking studies)
-
PET/CT scanner
-
Gamma counter
Procedure:
-
Tumor Inoculation: Subcutaneously implant PD-L1 positive and negative cells on opposite flanks of the mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Administration: Intravenously inject a cohort of tumor-bearing mice with the radiolabeled this compound tracer (e.g., 7.4 MBq). For blocking studies, a separate cohort is co-injected with an excess of unlabeled this compound (e.g., 50 µg).
-
PET/CT Imaging: At various time points post-injection (e.g., 30, 60, 120 minutes), anesthetize the mice and perform whole-body PET/CT scans.
-
Biodistribution Analysis: After the final imaging session, euthanize the mice. Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Reconstruct PET images and quantify tracer uptake in tumors and organs, typically expressed as Standardized Uptake Value (SUV).
-
For biodistribution data, calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare tracer uptake in PD-L1 positive vs. negative tumors and in blocked vs. unblocked groups to determine specificity.
-
Conclusion
This compound is a potent and specific peptide that effectively interacts with PD-L1, blocking its association with the PD-1 receptor. This interaction has been thoroughly characterized through a variety of in vitro and in vivo experimental models. The quantitative data and detailed protocols presented in this guide underscore the utility of this compound as a foundational tool for the development of novel PD-L1 targeted imaging agents. These agents hold significant promise for improving patient selection for immunotherapy, monitoring therapeutic response, and advancing our understanding of the tumor immune microenvironment. Further research may also explore the potential of this compound-based constructs as therapeutic agents in their own right.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. JCI - Peptide-based PET quantifies target engagement of PD-L1 therapeutics [jci.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Rapid PD-L1 detection in tumors with PET using a highly specific peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Application of 99mTc-Labeled this compound Peptides as a Tumor PD-L1-Targeted SPECT Imaging Agent: Kit Formulation, Preclinical Evaluation, and Study on the Influence of Coligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ⁶⁸Ga-NOTA-WL12 PET Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that is frequently overexpressed in various cancer types, contributing to an immunosuppressive tumor microenvironment.[1] Non-invasive imaging of PD-L1 expression can provide valuable insights for patient stratification, therapy response monitoring, and understanding tumor immunology. ⁶⁸Ga-NOTA-WL12 is a peptide-based positron emission tomography (PET) radiotracer that targets PD-L1 with high affinity and specificity.[2][3] Preclinical studies in murine models have demonstrated its potential for visualizing and quantifying PD-L1 expression in vivo.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for conducting ⁶⁸Ga-NOTA-WL12 PET imaging in mice, intended to guide researchers in the successful implementation of this imaging technique.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PD-L1 signaling pathway and the general experimental workflow for ⁶⁸Ga-NOTA-WL12 PET imaging in mice.
Caption: Interaction of ⁶⁸Ga-NOTA-WL12 with the PD-1/PD-L1 axis.
Caption: Experimental workflow for ⁶⁸Ga-NOTA-WL12 PET imaging in mice.
Experimental Protocols
Synthesis and Radiolabeling of ⁶⁸Ga-NOTA-WL12
The synthesis of NOTA-conjugated this compound peptide is typically performed via custom peptide synthesis.[4] The radiolabeling procedure with Gallium-68 (⁶⁸Ga) is as follows:
Materials:
-
NOTA-WL12 peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.5 N HCl
-
Sodium acetate (B1210297) buffer (pH 3.5-4.0)
-
Heating block or microwave synthesizer
-
C-18 Sep-Pak cartridge for purification
-
HPLC system for quality control
Protocol:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.5 N HCl.
-
Add the NOTA-WL12 peptide to the ⁶⁸GaCl₃ eluate.
-
Adjust the pH of the reaction mixture to approximately 3.5-4.0 using sodium acetate buffer.
-
Incubate the reaction mixture at 100°C for 10 minutes.[1]
-
Purify the resulting ⁶⁸Ga-NOTA-WL12 using a C-18 Sep-Pak cartridge.
-
Perform quality control using reverse-phase high-performance liquid chromatography (RP-HPLC) to determine radiochemical purity, which should exceed 99%.[1][2]
Animal Models
Immunocompromised mice, such as NOD/SCID or NSG mice, are commonly used to establish tumor xenografts.[2][4]
Cell Lines:
-
PD-L1 Positive: CHO-hPD-L1 (Chinese Hamster Ovary cells engineered to express human PD-L1), MDAMB231, PANC02.[2][3][4]
-
PD-L1 Negative (Control): CHO (parental Chinese Hamster Ovary cells), SUM149.[2][4]
Tumor Implantation:
-
Culture the selected cell lines under appropriate conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 5-10 million cells) into the flank of the mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before imaging studies.
PET/CT Imaging Protocol
Animal Preparation:
-
Anesthetize the tumor-bearing mice using a suitable anesthetic agent (e.g., isoflurane).
-
Maintain the body temperature of the mice during the procedure.
Radiotracer Injection:
-
Intravenously inject approximately 7.4 MBq (in 200 µL of saline) or 9.25 x 10⁵ Bq (25 µCi) of ⁶⁸Ga-NOTA-WL12 into the tail vein of each mouse.[2][4]
PET/CT Image Acquisition:
-
Acquire static or dynamic PET images at various time points post-injection. Common imaging time points include 15, 30, 60, and 120 minutes.[2][4]
-
A 60-minute post-injection time point is often optimal for achieving high-contrast images.[2]
-
Perform a CT scan for anatomical co-registration and attenuation correction.
In Vivo Specificity (Blocking) Study
To confirm the PD-L1 specificity of ⁶⁸Ga-NOTA-WL12 uptake, a blocking experiment should be performed.
Protocol:
-
Administer a blocking dose of non-radiolabeled this compound (e.g., 50 µg) either through co-injection with the radiotracer or as a pre-injection 60 minutes prior to the administration of ⁶⁸Ga-NOTA-WL12.[2][4]
-
Follow the same PET/CT imaging protocol as described above.
-
A significant reduction in tumor uptake of the radiotracer in the presence of the blocking dose confirms PD-L1 specific binding.[4]
Ex Vivo Biodistribution Study
Protocol:
-
Following the final PET imaging session, euthanize the mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, muscle, liver, spleen, kidneys, heart, lungs).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
The following tables summarize quantitative data from preclinical ⁶⁸Ga-NOTA-WL12 PET imaging studies.
Table 1: Biodistribution of ⁶⁸Ga-WL12 in Tumor-Bearing Mice at 60 minutes post-injection (%ID/g)
| Tissue | hPD-L1 Tumors | MDAMB231 Tumors | SUM149 Tumors | CHO Tumors |
| Tumor | 11.56 ± 3.18 | 4.97 ± 0.8 | 1.9 ± 0.1 | 1.33 ± 0.21 |
| Blood | 0.52 ± 0.09 | 0.74 ± 0.07 | 0.54 ± 0.03 | 0.44 ± 0.03 |
| Heart | 0.56 ± 0.08 | 0.74 ± 0.07 | 0.49 ± 0.05 | 0.39 ± 0.04 |
| Lungs | 1.76 ± 0.28 | 2.15 ± 0.19 | 1.48 ± 0.13 | 1.15 ± 0.11 |
| Liver | 1.93 ± 0.31 | 3.15 ± 0.28 | 2.18 ± 0.19 | 1.45 ± 0.13 |
| Spleen | 0.89 ± 0.14 | 1.15 ± 0.10 | 0.79 ± 0.07 | 0.62 ± 0.06 |
| Kidneys | 11.23 ± 1.80 | 14.50 ± 1.31 | 9.98 ± 0.89 | 7.50 ± 0.68 |
| Muscle | 0.35 ± 0.06 | 0.48 ± 0.04 | 0.33 ± 0.03 | 0.26 ± 0.02 |
Data adapted from De Silva et al.[4]
Table 2: Tumor-to-Background Ratios in CHO-hPD-L1 Tumor-Bearing Mice at 120 minutes post-injection
| Ratio | Value |
| Tumor-to-Blood-Pool (T/BP) | 4.5 ± 0.2 |
| Tumor-to-Muscle (T/M) | 19.1 ± 1.2 |
Data adapted from Zhou et al.[2]
Table 3: Effect of Blocking Dose on ⁶⁸Ga-WL12 Uptake in hPD-L1 Tumors at 60 minutes post-injection
| Condition | Tumor Uptake (%ID/g) | % Decrease in Uptake |
| No Blocking Dose | 5.1 ± 0.2 | - |
| With Blocking Dose | ~1.28 | ~75% |
Data adapted from De Silva et al.[4]
Conclusion
The ⁶⁸Ga-NOTA-WL12 PET imaging agent has demonstrated significant promise in preclinical mouse models for the non-invasive assessment of PD-L1 expression.[2][3] The protocols outlined in these application notes provide a detailed framework for researchers to effectively utilize this technology. The high tumor-to-background ratios and specific uptake in PD-L1 positive tumors, which can be blocked by an excess of unlabeled peptide, underscore the potential of ⁶⁸Ga-NOTA-WL12 as a valuable tool in cancer research and drug development.[2][4]
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-Humans Evaluation of a PD-L1–Binding Peptide PET Radiotracer in Non–Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 68Ga-HBED-CC-WL-12 PET in Diagnosing and Differentiating Pancreatic Cancers in Murine Models [mdpi.com]
- 4. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling WL12 with ⁶⁴Cu for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed in various cancer types, contributing to tumor immune evasion. The ability to non-invasively quantify PD-L1 expression in tumors is of paramount importance for patient stratification and monitoring the efficacy of PD-1/PD-L1 targeted immunotherapies. WL12, a cyclic peptide antagonist of PD-L1, has emerged as a promising targeting vector for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging of PD-L1 expression. This document provides detailed application notes and protocols for the radiolabeling of a NOTA-conjugated this compound peptide with Copper-64 (⁶⁴Cu) for preclinical PET imaging. ⁶⁴Cu is a positron-emitting radionuclide with a half-life of 12.7 hours, which is well-suited for imaging the pharmacokinetics of peptides.
Quantitative Data Summary
The following tables summarize the key quantitative data for ⁶⁴Cu-NOTA-WL12, providing a clear comparison of its radiochemical and biological properties.
Table 1: Radiochemical Properties of ⁶⁴Cu-NOTA-WL12
| Parameter | Value | Reference |
| Radiochemical Yield | >90% | [1] |
| Radiochemical Purity | >98% | [1] |
| Specific Activity | 20 MBq/nmol | [1] |
Table 2: In Vitro Binding and Cellular Uptake of ⁶⁴Cu-NOTA-WL12
| Parameter | Details | Value | Reference |
| Binding Affinity (KD) | PD-L1 | ≈ 3.012 nM | [1] |
| Cellular Uptake | PD-L1 High (MDAMB231) vs. PD-L1 Low (SUM149) | 2-fold higher in MDAMB231 | [1] |
| Specificity (Blocking) | Co-incubation with excess non-radioactive this compound | >95% reduction in bound radioactivity | [1] |
Table 3: Ex Vivo Biodistribution of ⁶⁴Cu-NOTA-WL12 in Tumor-Bearing Mice (1 hour post-injection)
| Organ/Tissue | Uptake (%ID/g) in hPD-L1 Tumors | Uptake (%ID/g) in CHO (Control) Tumors | Reference |
| hPD-L1 Tumor | 14.9 ± 0.8 | N/A | [1] |
| CHO Tumor | N/A | 4.0 ± 0.6 | [1] |
| Blood | - | - | [1] |
| Liver | 24.2 ± 2.5 | - | [1] |
| Kidneys | 34.4 ± 3.1 | - | [1] |
| Muscle | - | - | [1] |
Table 4: Tumor-to-Background Ratios of ⁶⁴Cu-NOTA-WL12 (1 hour post-injection)
| Ratio | Value (for hPD-L1 Tumors) | Reference |
| Tumor-to-Muscle | 25.6 ± 1.9 | [1] |
| Tumor-to-Blood | 4.7 ± 1.2 | [1] |
Experimental Protocols
Radiolabeling of NOTA-WL12 with ⁶⁴Cu
This protocol describes the manual radiolabeling of NOTA-conjugated this compound peptide with ⁶⁴Cu.
Materials:
-
NOTA-conjugated this compound peptide
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Metal-free water
-
Sterile, metal-free reaction vial
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Saline for injection
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile, metal-free reaction vial, dissolve a specific amount of NOTA-WL12 peptide in metal-free water.
-
Add ammonium acetate buffer (0.1 M, pH 5.5) to the peptide solution.
-
Carefully add the desired amount of ⁶⁴CuCl₂ solution to the peptide mixture. The final pH of the reaction mixture should be approximately 5.5.
-
Incubate the reaction mixture at 37-40°C for 15-30 minutes. Gentle agitation may be applied.
-
After incubation, allow the reaction vial to cool to room temperature.
-
Perform quality control on a small aliquot of the reaction mixture using radio-TLC or radio-HPLC to determine the radiochemical yield.
-
Purify the ⁶⁴Cu-NOTA-WL12 from unchelated ⁶⁴Cu using a C18 Sep-Pak cartridge.
-
Pre-condition the C18 cartridge with ethanol followed by metal-free water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with metal-free water to remove unreacted ⁶⁴Cu.
-
Elute the ⁶⁴Cu-NOTA-WL12 with ethanol.
-
-
Evaporate the ethanol from the eluate using a gentle stream of nitrogen or under vacuum.
-
Reconstitute the purified ⁶⁴Cu-NOTA-WL12 in sterile saline for in vivo applications.
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
Quality Control of ⁶⁴Cu-NOTA-WL12
Radio-TLC Method:
-
Stationary Phase: Silica gel TLC plate
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 1:1 v/v) or 0.1 M sodium citrate (B86180) buffer (pH 5.0).
-
Procedure: Spot a small amount of the radiolabeled sample onto the TLC plate and develop the chromatogram. The radiolabeled peptide (⁶⁴Cu-NOTA-WL12) will have a different retention factor (Rf) than free ⁶⁴Cu.
-
Analysis: Scan the TLC plate using a radio-TLC scanner to determine the percentage of radioactivity associated with the product peak versus the free ⁶⁴Cu peak.
Radio-HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: In-line radioactivity detector and a UV detector.
-
Procedure: Inject the sample onto the HPLC system and analyze the chromatogram.
-
Analysis: The radiochemical purity is determined by integrating the area under the radioactive peak corresponding to ⁶⁴Cu-NOTA-WL12 and expressing it as a percentage of the total radioactivity injected.
In Vitro Cell Binding Assay
This protocol assesses the specific binding of ⁶⁴Cu-NOTA-WL12 to PD-L1 expressing cells.
Materials:
-
PD-L1 positive (e.g., MDAMB231, CHO-hPD-L1) and negative (e.g., SUM149, CHO) cancer cell lines.
-
Cell culture medium and supplements.
-
⁶⁴Cu-NOTA-WL12.
-
Non-radiolabeled this compound peptide (for blocking).
-
Phosphate-buffered saline (PBS).
-
Gamma counter.
Procedure:
-
Plate the cells in multi-well plates and allow them to adhere overnight.
-
For the blocking group, pre-incubate the cells with a high concentration of non-radiolabeled this compound for 30 minutes at 37°C.
-
Add ⁶⁴Cu-NOTA-WL12 to all wells (including the blocking group) and incubate for a defined period (e.g., 1 hour) at 37°C.
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration in each lysate to normalize the radioactivity counts.
-
Calculate the cellular uptake as a percentage of the added dose per microgram of protein.
In Vivo PET Imaging and Biodistribution
This protocol outlines the procedure for PET imaging and ex vivo biodistribution studies in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous PD-L1 positive and negative xenografts).
-
⁶⁴Cu-NOTA-WL12 in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
-
Gamma counter.
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer a defined dose of ⁶⁴Cu-NOTA-WL12 intravenously via the tail vein.
-
Acquire dynamic or static PET/CT images at various time points post-injection (e.g., 10, 30, 60, and 120 minutes).
-
After the final imaging session, euthanize the mouse.
-
Dissect the major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
For blocking studies, a separate group of animals is co-injected with an excess of non-radiolabeled this compound.
Visualizations
PD-L1 Signaling Pathway
Caption: PD-L1 signaling pathway and the mechanism of action for this compound.
Experimental Workflow for ⁶⁴Cu-WL12 PET Imaging
Caption: Experimental workflow from radiolabeling to in vivo imaging.
References
Application Notes & Protocols: High PD-L1 Expressing Cell Lines for WL12 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Programmed death-ligand 1 (PD-L1), also known as CD274 or B7-H1, is a crucial immune checkpoint protein expressed on the surface of various cells, including many cancer cells. Its interaction with the PD-1 receptor on activated T-cells transmits an inhibitory signal, suppressing T-cell activity and enabling tumor cells to evade immune surveillance.[1][2] This mechanism is a key target in cancer immunotherapy. The development of agents that block the PD-1/PD-L1 interaction has revolutionized cancer treatment.[3]
WL12 is a synthetic peptide that specifically binds to PD-L1, inhibiting its interaction with PD-1.[4][5] Radiolabeled variants of this compound are utilized in Positron Emission Tomography (PET) imaging to non-invasively quantify PD-L1 expression in tumors, serving as a vital biomarker for patient stratification and therapy response monitoring.[4][6] This document provides a guide to selecting appropriate high PD-L1 expressing cell lines for in vitro and in vivo studies involving this compound and outlines detailed protocols for their use.
Recommended Cell Lines with High PD-L1 Expression
The selection of a suitable cell line is critical for the successful evaluation of this compound and other PD-L1 targeting agents. The ideal cell line should exhibit stable and high-level expression of PD-L1. Expression can be endogenous or induced by cytokines like interferon-gamma (IFN-γ).[7]
Table 1: Human and Murine Cancer Cell Lines with High PD-L1 Expression
| Cell Line | Cancer Type | Species | PD-L1 Expression Level | Notes and References |
| MDA-MB-231 | Triple-Negative Breast Cancer | Human | High | Endogenously high expression; widely used for in vitro co-culture and immunosuppression assays.[8][9] |
| MCF-7 | Breast Adenocarcinoma | Human | High | Exhibits high PD-L1 expression and strong inhibitory effects on T-cell activation in co-culture systems.[8][9] |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Human | Moderate to High | Used in xenograft models for PET imaging studies with radiolabeled this compound.[6][10][11] |
| H1993 | Non-Small Cell Lung Cancer (NSCLC) | Human | Intermediate | Characterized as having intermediate PD-L1 expression in comparative studies.[10] |
| A549 | Lung Carcinoma | Human | Inducible / Low | Often requires IFN-γ stimulation to achieve high PD-L1 expression for functional assays.[8][12] |
| MC38 | Colon Adenocarcinoma | Murine | High (when engineered) | The parental line has low expression, but the MC38-B7H1 (PD-L1) engineered line is a standard for in vivo studies.[5] |
| CT26 | Colon Carcinoma | Murine | High | A common syngeneic model for immunotherapy studies with high PD-L1 expression.[10] |
| B16F10 | Melanoma | Murine | High | Widely used syngeneic model in immuno-oncology research.[10] |
| CHO/hPD-L1 | Chinese Hamster Ovary | Cricetulus griseus | Engineered (High) | A stable, engineered cell line offering consistent and high-level human PD-L1 expression for binding assays.[13] |
Signaling Pathway and Experimental Workflow
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 on a tumor cell to the PD-1 receptor on an activated T-cell initiates a signaling cascade that dampens the anti-tumor immune response. This inhibition is primarily mediated by the recruitment of the phosphatases SHP-1 and SHP-2 to the cytoplasmic tail of PD-1.[14] These phosphatases dephosphorylate and inactivate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[8][14] The ultimate effect is the suppression of T-cell activation, proliferation, and the production of cytotoxic cytokines.[14][15]
General Experimental Workflow for this compound Studies
A typical workflow for evaluating a PD-L1 targeting agent like this compound involves a series of assays, from initial binding confirmation to functional cellular assays and finally to in vivo validation.[16][17]
Experimental Protocols
Protocol 3.1: Culture and IFN-γ Stimulation of High PD-L1 Tumor Cells
Objective: To prepare high PD-L1 expressing tumor cells for subsequent assays.
Materials:
-
Selected tumor cell line (e.g., MDA-MB-231 or A549)
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Recombinant Human IFN-γ (or murine IFN-γ for murine cell lines)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols in a 37°C, 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) at a density that will allow them to reach ~50-60% confluency the next day.
-
IFN-γ Stimulation (Optional but Recommended): For cell lines with inducible PD-L1 (like A549) or to ensure maximal expression, stimulate the cells with IFN-γ.
-
Prepare a working solution of IFN-γ in complete culture medium (e.g., 100 ng/mL).
-
Aspirate the old medium from the cells and replace it with the IFN-γ-containing medium.
-
Incubate for 24-48 hours.[7]
-
-
Verification of PD-L1 Expression: Before use in functional assays, confirm PD-L1 expression via flow cytometry or Western blot.
-
Flow Cytometry: Harvest cells, wash with FACS buffer, and stain with a fluorochrome-conjugated anti-PD-L1 antibody and a corresponding isotype control.
-
Western Blot: Lyse cells, quantify protein, and perform Western blot analysis using a primary antibody against PD-L1.[9]
-
Protocol 3.2: T-Cell Activation and Cytokine Release Co-Culture Assay
Objective: To assess the ability of this compound to block PD-L1-mediated immunosuppression and restore T-cell function.
Materials:
-
PD-L1 expressing tumor cells (prepared as in Protocol 3.1)
-
Effector immune cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat).[9][18]
-
T-cell stimulation reagents: Anti-CD3 and Anti-CD28 antibodies.[9][18]
-
This compound peptide (and vehicle control)
-
96-well flat-bottom culture plates
-
Assay kits for cytokine measurement (e.g., IL-2, IFN-γ ELISA or HTRF kits).[9]
Procedure:
-
Prepare Tumor Cells: Harvest the prepared PD-L1+ tumor cells. Count and resuspend them in assay medium. Seed them into a 96-well plate (e.g., at 2 x 10⁴ cells/well) and allow them to adhere overnight.
-
Prepare Effector Cells: Isolate fresh PBMCs from a healthy donor using density gradient centrifugation (e.g., Ficoll-Paque) or culture Jurkat T-cells.[18]
-
Initiate Co-culture:
-
The next day, carefully remove the medium from the adhered tumor cells.
-
Add serial dilutions of the this compound peptide or a vehicle control to the wells.
-
Add the effector cells (PBMCs or Jurkat) to the wells at a desired effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).[18]
-
Add T-cell stimulation reagents (e.g., anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL).[9]
-
-
Incubation: Co-culture the cells for 48-72 hours at 37°C, 5% CO₂.
-
Cytokine Analysis: After incubation, centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of secreted cytokines like IL-2 and IFN-γ using an appropriate assay kit, following the manufacturer's instructions.[9]
-
Data Analysis: Compare cytokine levels in this compound-treated wells to vehicle controls. A significant increase in cytokine production in the presence of this compound indicates successful blockade of the PD-1/PD-L1 inhibitory pathway.
Protocol 3.3: In Vivo Xenograft Model for PET Imaging with Radiolabeled this compound
Objective: To evaluate the tumor-targeting and pharmacokinetic properties of radiolabeled this compound in a living animal model.
Materials:
-
High PD-L1 expressing tumor cells (e.g., HCC827).[6]
-
Immunodeficient mice (e.g., NOD-SCID or NSG).
-
Matrigel (optional, for improved tumor take-rate)
-
Radiolabeled this compound (e.g., [¹⁸F]FPy-WL12 or [⁶⁸Ga]this compound).[4][6]
-
PET/CT scanner.
Procedure:
-
Cell Preparation: Harvest tumor cells during their logarithmic growth phase. Wash with sterile, serum-free medium or PBS and resuspend at a concentration of 5-10 x 10⁷ cells/mL. For some models, cells can be mixed 1:1 with Matrigel.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin the imaging study when tumors reach a suitable size (e.g., 100-200 mm³).
-
Radiotracer Injection: Administer the radiolabeled this compound peptide to the tumor-bearing mice, typically via intravenous (tail vein) injection.
-
PET/CT Imaging: At various time points post-injection (e.g., 1, 2, 4, and 24 hours), anesthetize the mice and perform whole-body PET/CT scans to visualize the biodistribution of the radiotracer.[4]
-
Blocking Study (for specificity): To confirm that uptake is PD-L1 specific, a cohort of mice can be co-injected with an excess of non-radiolabeled ("cold") this compound peptide. A significant reduction in tumor uptake of the radiotracer in this group confirms target specificity.[4]
-
Ex Vivo Biodistribution: After the final imaging session, euthanize the mice and harvest tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to quantitatively determine the tracer's distribution (% injected dose per gram of tissue).[10]
-
Data Analysis: Analyze PET images to quantify radiotracer uptake in the tumor and other organs. Compare uptake between the baseline and blocking groups to confirm specificity. Correlate imaging data with ex vivo biodistribution results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of 99mTc-Labeled this compound Peptides as a Tumor PD-L1-Targeted SPECT Imaging Agent: Kit Formulation, Preclinical Evaluation, and Study on the Influence of Coligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. PD-L1 expression levels on tumor cells affect their immunosuppressive activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Quantitative PET imaging of PD-L1 expression in xenograft and syngeneic tumour models using a site-specifically labelled PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - Huo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. mdpi.com [mdpi.com]
- 13. CHO/Human PD-L1 Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: WL12 Imaging in Clinical Translation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WL12 imaging.
Troubleshooting Guide
Encountering issues during your this compound imaging experiments? This guide provides potential causes and solutions to common challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in the liver and/or kidneys | - Suboptimal radiolabeling strategy leading to high lipophilicity. - Natural clearance pathway of the radiolabeled peptide.[1][2][3][4] | - Optimize the chelator and coligand used for radiolabeling to improve pharmacokinetics. For example, using different coligands with 99mTc-HYNIC-WL12 can influence tissue clearance.[1] - Consider alternative radiolabeling approaches, such as using Al18F chelation methods, which may decrease lipophilicity and off-target uptake.[3] - Adjust the imaging time point to allow for clearance from non-target organs. A 60-minute post-injection window has been suggested as ideal for some tracers to reduce background from the liver and intestines.[5] |
| Low tumor-to-background contrast | - Insufficient clearance of the radiotracer from non-target tissues. - Low PD-L1 expression in the tumor model. | - Modify the radiotracer to enhance clearance from non-target tissues. [99mTc]Tc-HYNIC-WL12-tricine/ISONIC has shown faster clearance and higher tumor-to-background ratios.[1][6] - Confirm PD-L1 expression levels in your cell lines or tumor models using methods like flow cytometry or immunohistochemistry before in vivo imaging.[2][3] |
| Inconsistent or non-reproducible results | - Variability in radiochemical purity. - Instability of the radiotracer in vitro. - Inconsistent experimental procedures. | - Ensure high radiochemical purity (>97%) of the 99mTc-labeled HYNIC-WL12 radiotracers.[1] - Verify the in vitro stability of your radiotracer over the experimental timeframe. Some 99mTc-labeled this compound radiotracers show good stability for up to 4 hours.[1] - Standardize all experimental protocols, including cell culture, animal models, injection procedures, and imaging parameters. |
| Low radiotracer uptake in PD-L1 positive tumors | - Poor affinity of the radiolabeled this compound to PD-L1. - In vivo instability of the radiotracer. | - Confirm the affinity of your specific this compound conjugate. The parent peptide this compound has an IC50 of approximately 22-32 nM for inhibiting the PD-1/PD-L1 interaction.[1][2][7] - Evaluate the in vivo stability of your radiotracer. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work for imaging?
This compound is a macrocyclic peptide that specifically binds to Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[1][8][9] For imaging purposes, this compound is conjugated with a chelator and radiolabeled with a radionuclide (e.g., 64Cu, 68Ga, 18F, or 99mTc) to create a radiotracer.[1][2][10] This radiotracer can then be detected using imaging modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to non-invasively assess PD-L1 expression levels in tumors.[1][10]
2. What are the main challenges in the clinical translation of this compound imaging?
The primary challenges include:
-
High uptake in non-target organs: Several this compound-based radiotracers show significant accumulation in the liver and kidneys, which can obscure the signal from abdominal tumors and increase the radiation dose to these organs.[1][2][3][4]
-
Suboptimal pharmacokinetics: Achieving a balance between rapid tumor uptake and fast clearance from blood and non-target tissues is crucial for obtaining high-contrast images.[1][2]
-
Need for optimization: The choice of radionuclide, chelator, and linker can significantly impact the in vivo performance of the this compound radiotracer, requiring careful optimization for clinical use.[3][5]
3. How can I improve the pharmacokinetic properties of my this compound radiotracer?
Improving the pharmacokinetics of this compound radiotracers often involves modifying the chemical structure. Studies have shown that altering the coligands in 99mTc-labeled this compound can significantly influence clearance rates from non-target tissues.[1] For instance, [99mTc]Tc-HYNIC-WL12-tricine/ISONIC demonstrated faster clearance and better tumor-to-background contrast compared to other coligands.[1] Another approach is to explore different chelators, such as HBED-CC for 68Ga labeling, which has been shown to alter the metabolic pathway.[5]
4. What experimental controls are necessary for this compound imaging studies?
To ensure the specificity of this compound radiotracer uptake, the following controls are essential:
-
Blocking studies: Co-injection of a blocking dose of non-radiolabeled this compound should significantly reduce the uptake of the radiotracer in PD-L1 positive tumors, confirming target-specific binding.[1][2][3]
-
Use of PD-L1 negative models: Comparing radiotracer uptake in PD-L1 positive and negative cell lines or tumor models is crucial to demonstrate specificity.[1]
5. What is the typical affinity of this compound and its derivatives for PD-L1?
The parent peptide this compound has a half-maximal inhibitory concentration (IC50) for the PD-1/PD-L1 interaction in the low nanomolar range, typically reported between 22 nM and 32 nM.[1][2][7] Radiolabeled derivatives of this compound have also demonstrated high affinity for PD-L1.
Experimental Protocols
In Vitro Cell Uptake and Blocking Study
This protocol outlines the procedure for assessing the specific uptake of a radiolabeled this compound tracer in PD-L1 positive cells.
Materials:
-
Cell culture medium
-
Radiolabeled this compound tracer
-
Non-radiolabeled this compound peptide (for blocking)
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed an equal number of PD-L1 positive and negative cells into multi-well plates and allow them to adhere overnight.
-
Tracer Incubation:
-
For the uptake study, add the radiolabeled this compound tracer to the wells containing both cell lines.
-
For the blocking study, pre-incubate the PD-L1 positive cells with a molar excess of non-radiolabeled this compound for a specified time before adding the radiolabeled tracer.
-
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
Washing: After incubation, remove the medium and wash the cells multiple times with cold PBS to remove unbound tracer.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Express the cell uptake as a percentage of the added dose and normalize to the protein content or cell number. Compare the uptake between PD-L1 positive and negative cells, and between the blocked and unblocked groups in the PD-L1 positive cells. A significant reduction in uptake in the presence of excess non-radiolabeled this compound indicates specific binding.[1]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Interaction of this compound with the PD-1/PD-L1 signaling pathway for tumor imaging.
Caption: General experimental workflow for the development of this compound-based imaging agents.
References
- 1. Application of 99mTc-Labeled this compound Peptides as a Tumor PD-L1-Targeted SPECT Imaging Agent: Kit Formulation, Preclinical Evaluation, and Study on the Influence of Coligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. cpcscientific.com [cpcscientific.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. First-in-Humans Evaluation of a PD-L1–Binding Peptide PET Radiotracer in Non–Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
optimizing WL12 labeling efficiency and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing WL12 labeling efficiency and purity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the radiolabeling of the PD-L1 binding peptide, this compound.
Q1: What is the mechanism of action of this compound?
This compound is a cyclic peptide that specifically binds to Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein. By binding to PD-L1, this compound can be used to visualize and quantify PD-L1 expression in tumors and other tissues when labeled with a radionuclide for imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). This allows for non-invasive assessment of the tumor microenvironment and may help in guiding immunotherapy strategies.
Q2: My radiochemical purity (RCP) is consistently low. What are the potential causes and solutions?
Low radiochemical purity is a common issue in radiolabeling. Here are the primary causes and how to troubleshoot them:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of reaction mixture | The optimal pH for 68Ga labeling is typically between 3.5 and 4.5, while for 99mTc labeling with HYNIC, a pH around 7 is often used. Verify the pH of your reaction buffer before adding the radionuclide. Adjust as necessary with sterile, high-purity acid or base. |
| Presence of metal ion impurities | Metal ion impurities in the radionuclide eluate or in your buffers can compete with the desired radionuclide for the chelator. Use metal-free buffers and glassware. Ensure the radionuclide eluate is of high purity. For 68Ga, fractionation of the generator eluate can help remove metal impurities. |
| Suboptimal reaction temperature | Radiolabeling reactions are temperature-sensitive. For 68Ga-NOTA-WL12 and 99mTc-HYNIC-WL12, heating at 95-100°C is typically required. Ensure your heating block is calibrated and provides uniform heating. |
| Inadequate incubation time | The reaction may not have proceeded to completion. While many protocols suggest 10-15 minutes, you can try extending the incubation time to 20-30 minutes to see if the RCP improves. |
| Low precursor (this compound conjugate) concentration | Insufficient precursor amount can lead to a lower labeling efficiency. Ensure you are using the recommended amount of the this compound-chelator conjugate. |
| Oxidation of the peptide or radionuclide | The addition of a radical scavenger, such as ethanol (B145695) (5-10% v/v), to the reaction mixture can help prevent oxidative damage, especially with 68Ga labeling.[1] |
| Formation of colloidal radiochemical impurities | This can occur with 68Ga and 99mTc. Ensure proper pH control and consider post-labeling purification using a C18 Sep-Pak cartridge to remove these impurities.[2][3] |
Q3: I am observing high radioactivity uptake in the liver and kidneys. How can I reduce this?
High uptake in non-target organs like the liver and kidneys can obscure imaging of nearby tumors and increase radiation dose to the patient. Here are some strategies to mitigate this:
| Strategy | Description |
| Optimize the injected peptide mass | Co-injecting a small amount of non-radiolabeled this compound with the radiotracer can help saturate non-specific binding sites in the liver and kidneys, thereby reducing background uptake. Studies have shown that increasing the precursor dose can decrease liver uptake.[4] |
| Modify the chelator or co-ligand | The choice of chelator and, for 99mTc-HYNIC labeling, the co-ligand can significantly influence the pharmacokinetic properties of the radiotracer. For instance, using more hydrophilic co-ligands with 99mTc-HYNIC-WL12 can alter the biodistribution and potentially reduce hepatobiliary clearance. |
| Introduce hydrophilic linkers | Incorporating polyethylene (B3416737) glycol (PEG) or other hydrophilic linkers between the this compound peptide and the chelator can improve the hydrophilicity of the overall molecule, favoring renal clearance over hepatobiliary excretion. |
| Post-labeling purification | Ensuring high radiochemical purity through effective post-labeling purification, such as HPLC, can remove impurities that may contribute to non-specific uptake in the liver and kidneys. |
Q4: How does the amount of this compound precursor affect the specific activity and biodistribution?
The amount of the this compound-chelator conjugate (precursor) has a direct impact on the specific activity and in vivo behavior of the resulting radiotracer:
-
Specific Activity: Specific activity is the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). Using a lower amount of precursor for a given amount of radioactivity will result in a higher specific activity. High specific activity is often desirable to minimize the administered mass of the peptide and avoid potential pharmacological effects or receptor saturation.
-
Biodistribution: As mentioned in Q3, increasing the total amount of injected peptide (radiolabeled + non-radiolabeled) can lead to a decrease in uptake in organs with non-specific binding, such as the liver.[4] However, an excessively high precursor amount during labeling can lead to a lower specific activity, which might affect the tumor-to-background ratio if the target receptor concentration is low.
Experimental Protocols
Below are detailed protocols for the radiolabeling of this compound with 68Ga and 99mTc.
Protocol 1: 68Ga-labeling of NOTA-WL12
This protocol is adapted from studies on 68Ga-labeled peptides.[4][5]
Materials:
-
NOTA-WL12 peptide conjugate
-
68GaCl3 eluate from a 68Ge/68Ga generator
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5), metal-free
-
Sterile, pyrogen-free water for injection
-
C18 Sep-Pak cartridge
-
Ethanol, USP grade
-
Heating block at 100°C
-
HPLC system for quality control
Procedure:
-
Preparation:
-
Condition a C18 Sep-Pak cartridge by passing 5 mL of ethanol followed by 10 mL of sterile water.
-
In a sterile reaction vial, dissolve 30 µg of NOTA-WL12 in sodium acetate buffer.
-
-
Radiolabeling:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl. Collect the 68GaCl3 fraction with the highest activity.
-
Add the 68GaCl3 eluate (typically 500-1000 MBq) to the reaction vial containing NOTA-WL12.
-
Ensure the final pH of the reaction mixture is between 3.5 and 4.0. Adjust with sodium acetate buffer if necessary.
-
Incubate the reaction vial in a heating block at 100°C for 10 minutes.
-
-
Purification:
-
After incubation, pass the reaction mixture through the pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted 68Ga.
-
Elute the 68Ga-NOTA-WL12 from the cartridge with 1 mL of ethanol.
-
The final product can be formulated in saline for injection, ensuring the final ethanol concentration is below 10%.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) by radio-HPLC. The expected RCP should be >95%.[6]
-
Measure the total activity and calculate the decay-corrected radiochemical yield.
-
Protocol 2: 99mTc-labeling of HYNIC-WL12
This protocol is based on established methods for 99mTc-HYNIC labeling.
Materials:
-
HYNIC-WL12 peptide conjugate
-
99mTc-pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator
-
Tricine as a co-ligand
-
Stannous chloride (SnCl2) as a reducing agent
-
Phosphate buffered saline (PBS), pH 7.0
-
Sterile, pyrogen-free water for injection
-
Heating block at 100°C
-
ITLC or HPLC system for quality control
Procedure:
-
Preparation of Labeling Kit (can be prepared in advance):
-
In a sterile, nitrogen-filled vial, combine 10-20 µg of HYNIC-WL12, 10-20 mg of tricine, and 10-20 µg of SnCl2. Lyophilize for long-term storage.
-
-
Radiolabeling:
-
Reconstitute the kit with 1 mL of saline.
-
Add 1-2 GBq of Na99mTcO4 to the vial.
-
Incubate the reaction vial in a boiling water bath or heating block at 100°C for 15-20 minutes.
-
Allow the vial to cool to room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity by radio-ITLC or radio-HPLC. The expected RCP should be >95%.
-
Two ITLC systems are typically used: one to determine free 99mTcO4 and another for reduced/hydrolyzed 99mTc.
-
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound radiolabeling.
Table 1: 68Ga-NOTA-WL12 Labeling Parameters and Quality Control
| Parameter | Value | Reference |
| Precursor Amount | 30 µg | [4][5] |
| Reaction Temperature | 100°C | [5] |
| Reaction Time | 10 min | [5] |
| Reaction pH | 3.5 - 4.0 | [5] |
| Radiochemical Purity (post-purification) | >99% | [4][6] |
| Radiochemical Yield (decay-corrected) | >80% | [6] |
| Specific Activity | 18.5 - 296 GBq/µmol | [4] |
Table 2: Biodistribution of 68Ga-NOTA-WL12 in Tumor-Bearing Mice (1 hour post-injection)
| Organ | % Injected Dose per Gram (%ID/g) | Reference |
| Blood | 3.3 ± 0.4 | [7] |
| Liver | 15.1 ± 7.6 | [8] |
| Kidneys | 5.1 ± 0.2 | [7] |
| Muscle | ~0.2 | [7] |
| Tumor (PD-L1 positive) | 11.56 ± 3.18 | [7] |
| Tumor (PD-L1 negative) | 1.33 ± 0.21 | [7] |
Visualizations
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the interaction between PD-1 on T-cells and PD-L1 on tumor cells, which leads to the suppression of the anti-tumor immune response. This compound acts by blocking this interaction.
This compound Radiolabeling and Quality Control Workflow
This diagram outlines the general workflow for radiolabeling this compound and performing subsequent quality control checks.
References
- 1. mdpi.com [mdpi.com]
- 2. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. Liver uptake of radiolabeled targeting proteins and peptides: considerations for targeting peptide conjugate design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Chitosan amphiphile coating of peptide nanofibres reduces liver uptake and delivers the peptide to the brain on intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Binding of WL12 Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with WL12 derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target binding and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound derivatives and what is their binding affinity?
The primary target of the this compound peptide and its derivatives is the Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein. These derivatives have been shown to bind to PD-L1 with high affinity, typically in the low nanomolar range. This specific binding allows for applications such as in vivo imaging of PD-L1 expression.[1][2][3]
Q2: I am observing high signal from my radiolabeled this compound derivative in the liver and kidneys in my in vivo imaging studies. Is this due to off-target binding?
High uptake of radiolabeled this compound derivatives in the liver and kidneys is a commonly reported observation.[1][2][3] Studies have shown that this accumulation is often "nonspecific," meaning it is not mediated by binding to PD-L1.[3] This is evidenced by the fact that co-injection with an excess of unlabeled this compound peptide does not block this uptake in the liver and kidneys, while it does block the signal in PD-L1 positive tumors.[2][3] Therefore, this signal is likely due to off-target binding to other proteins or a result of the clearance pathway of the peptide derivative.
Q3: Have the specific off-target proteins of this compound derivatives been identified?
Currently, the specific proteins responsible for the off-target binding of this compound derivatives in organs like the liver and kidneys have not been definitively identified in the reviewed literature. The observed nonspecific uptake suggests interactions with other cellular components or clearance mechanisms in these organs. Further research, such as affinity chromatography using this compound as bait followed by mass spectrometry, would be necessary to identify these off-target interactors.
Q4: Can the chemical modification of this compound derivatives affect their off-target binding profile?
Yes, chemical modifications can significantly influence the biodistribution and off-target uptake of this compound derivatives. For instance, the choice of chelator for radiolabeling has been shown to impact nonspecific uptake. One study demonstrated that using a TRAP chelator for Gallium-68 labeling of this compound successfully reduced the nonspecific uptake in the liver compared to a DOTA-conjugated version.[4] This highlights the potential to optimize the molecular structure of this compound derivatives to improve their selectivity and reduce off-target effects.
Troubleshooting Guides
Problem: High background signal in liver and kidneys during in vivo imaging with radiolabeled this compound derivatives.
Potential Cause: Off-target binding or rapid clearance of the this compound derivative through these organs.
Troubleshooting Steps:
-
Confirm On-Target Specificity: In parallel with your imaging studies, perform a blocking experiment. Co-inject a group of subjects with the radiolabeled this compound derivative and a saturating dose of unlabeled ("cold") this compound peptide. A significant reduction in tumor signal but not in the liver and kidney signal will confirm that the tumor uptake is target-specific, while the liver and kidney uptake is not.[2][3]
-
Optimize Imaging Time Point: Analyze images at different time points post-injection. While liver and kidney uptake can be high, the on-target signal in the tumor may become more prominent at later time points as the unbound derivative is cleared from circulation, potentially improving the tumor-to-background ratio.
-
Consider Derivative Modification: If significant off-target uptake is confounding your results, consider synthesizing and evaluating alternative derivatives. As research suggests, modifying the chelator or other parts of the molecule can alter the pharmacokinetic properties and reduce nonspecific binding.[4]
-
Ex Vivo Biodistribution: To quantitatively assess on-target versus off-target uptake, perform ex vivo biodistribution studies. Following in vivo administration, harvest tumors and various organs (liver, kidney, muscle, etc.) and directly measure the radioactivity. This will provide precise quantification of the injected dose per gram of tissue (%ID/g) and allow for accurate calculation of tumor-to-organ ratios.
Data Presentation
Table 1: On-Target Binding Affinity of this compound and its Derivatives to PD-L1
| Compound | Assay Method | IC50 (nM) | Reference |
| This compound | FRET-based PD-1/PD-L1 inhibition | 26.4 | [1][2][3] |
| 19FPy-WL12 | FRET-based PD-1/PD-L1 inhibition | 31.7 | [1][2][3] |
Table 2: Ex Vivo Biodistribution of a Radiolabeled this compound Derivative ([18F]FPy-WL12) in Mice Bearing PD-L1 Positive and Negative Tumors (120 minutes post-injection)
| Tissue | Uptake in PD-L1 Positive Tumor Mice (%ID/g) | Uptake in PD-L1 Negative Tumor Mice (%ID/g) | Reference |
| PD-L1 Positive Tumor | 8.86 ± 10.2 | N/A | [2] |
| PD-L1 Negative Tumor | N/A | 1.77 ± 0.21 | [2] |
| Liver | High | High | [1][2][3] |
| Kidneys | High | High | [1][2][3] |
| Muscle | Low | Low | [2] |
| Blood | Low | Low | [2] |
Note: Qualitative descriptions are used for liver and kidneys as specific %ID/g values can vary between studies and derivatives, but the trend of high, nonspecific uptake is consistent.
Experimental Protocols
Protocol 1: In Vivo Blocking Study to Confirm On-Target Specificity
Objective: To differentiate between PD-L1 specific uptake and nonspecific uptake of a radiolabeled this compound derivative in vivo.
Methodology:
-
Animal Model: Use mice bearing both PD-L1 positive and PD-L1 negative tumors.
-
Grouping:
-
Group 1 (Control): Inject with the radiolabeled this compound derivative only.
-
Group 2 (Blocked): Co-inject the radiolabeled this compound derivative with an excess of unlabeled this compound peptide (e.g., 50 µg).[2]
-
-
Administration: Administer the injections intravenously.
-
Imaging: Perform PET/CT or SPECT/CT imaging at various time points (e.g., 30, 60, 120 minutes) post-injection.
-
Analysis: Compare the signal intensity in the tumors, liver, and kidneys between the control and blocked groups. A significant decrease in tumor uptake in the blocked group, with minimal change in liver and kidney uptake, indicates on-target specificity in the tumor and nonspecific accumulation in the other organs.
Protocol 2: Cellular Uptake Assay to Assess In Vitro Specificity
Objective: To determine if the uptake of a this compound derivative is dependent on cellular PD-L1 expression.
Methodology:
-
Cell Lines: Use a panel of cell lines with varying and confirmed levels of PD-L1 expression (including a PD-L1 negative cell line as a control).
-
Treatment:
-
Incubate cells with the radiolabeled this compound derivative at a specific concentration.
-
For a blocking experiment, co-incubate a parallel set of cells with the radiolabeled derivative and an excess of unlabeled this compound.
-
-
Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Washing: Wash the cells thoroughly with cold PBS to remove unbound derivative.
-
Lysis and Measurement: Lyse the cells and measure the amount of radioactivity using a gamma counter.
-
Analysis: Normalize the radioactivity to the protein content of the cell lysate. Compare the uptake across the different cell lines and between the control and blocked conditions. Higher uptake in PD-L1 positive cells that is significantly reduced by the blocking agent confirms PD-L1 specific binding.
Visualizations
Workflow for characterizing this compound derivative binding.
Troubleshooting high liver and kidney uptake.
On-target vs. potential off-target binding of this compound.
References
Technical Support Center: Stability of Radiolabeled WL12 in Human Serum
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of radiolabeled WL12 in human serum.
Frequently Asked Questions (FAQs)
Q1: What is radiolabeled this compound and why is its stability in human serum important?
Q2: What is the expected stability of different forms of radiolabeled this compound in serum?
A2: Several radiolabeled versions of this compound have been developed and their stability has been assessed. For instance, 99mTc-labeled HYNIC-WL12 derivatives have demonstrated high stability in mouse serum, with over 99% of the radiochemical purity (RCP) remaining after 4 hours of incubation at 37°C.[2] Similarly, [99mTc]Tc-WL12 has shown high radiochemical stability in human serum, with over 90% intact after 24 hours.[4] 68Ga-NOTA-WL12 has been produced with a radiochemical purity of over 99%.[5] For detailed quantitative data, please refer to the data tables below.
Q3: How is the stability of radiolabeled this compound in human serum typically measured?
A3: The stability is commonly assessed by incubating the radiolabeled peptide in human serum at 37°C over a specific period (e.g., up to 24 hours).[4][6] Aliquots are taken at various time points, and the proteins in the serum are precipitated. The supernatant is then analyzed using techniques like radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC) to separate the intact radiolabeled peptide from any degradation products or free radionuclide.[2][6] The percentage of radioactivity associated with the intact peptide is then calculated to determine its stability.
Q4: What are the primary clearance mechanisms for radiolabeled this compound in humans?
A4: Preclinical and clinical studies have indicated that radiolabeled this compound derivatives are primarily cleared through the hepatobiliary and renal systems.[5][7] For example, 68Ga-NOTA-WL12 showed significant uptake in the liver and small intestine, which is characteristic of hepatobiliary clearance for lipophilic agents.[7]
Data Presentation
Table 1: In Vitro Stability of 99mTc-labeled this compound Derivatives in Serum
| Radiotracer | Matrix | Incubation Time | Radiochemical Purity (% RCP) | Reference |
| [99mTc]Tc-HYNIC-WL12-tricine/TPPTS | Mouse Serum (37°C) | 4 h | > 99% | [2] |
| [99mTc]Tc-HYNIC-WL12-tricine/PDA | Mouse Serum (37°C) | 4 h | > 99% | [2] |
| [99mTc]Tc-HYNIC-WL12-tricine/ISONIC | Mouse Serum (37°C) | 4 h | > 99% | [2] |
| [99mTc]Tc-HYNIC-WL12-tricine/4-PSA | Mouse Serum (37°C) | 4 h | > 99% | [2] |
| [99mTc]Tc-WL12 | Human Serum (37°C) | 0.5 h | > 90% | [4] |
| [99mTc]Tc-WL12 | Human Serum (37°C) | 3 h | > 90% | [4] |
| [99mTc]Tc-WL12 | Human Serum (37°C) | 24 h | > 90% | [4] |
Table 2: Protein Binding of 99mTc-labeled this compound in Human Serum
| Radiotracer | Incubation Time | Protein Binding (%) | Reference |
| [99mTc]Tc-WL12 | 0.5 h | 1.0 ± 0.4% | [4] |
| [99mTc]Tc-WL12 | 3 h | 3.3 ± 0.9% | [4] |
| [99mTc]Tc-WL12 | 24 h | 6.0 ± 1.3% | [4] |
Experimental Protocols
Detailed Methodology for In Vitro Serum Stability Assay of Radiolabeled this compound
This protocol outlines the key steps for assessing the stability of radiolabeled this compound in human serum.
Materials:
-
Radiolabeled this compound (e.g., 99mTc-WL12 or 68Ga-WL12)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
Incubator or water bath at 37°C
-
Radio-HPLC or radio-TLC system
-
Vortex mixer
Procedure:
-
Preparation: Thaw frozen human serum at room temperature and centrifuge to remove any precipitates.
-
Incubation: Add the radiolabeled this compound to a tube containing human serum (a typical ratio is 1:4 v/v of radiotracer to serum). A control sample should be prepared by adding the radiotracer to PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), draw an aliquot of the serum/radiotracer mixture.
-
Protein Precipitation: To the aliquot, add an equal or double volume of cold acetonitrile or ethanol to precipitate the serum proteins.
-
Centrifugation: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the intact radiolabeled peptide and any soluble degradation products. Analyze the supernatant using radio-HPLC or radio-TLC to separate and quantify the intact radiotracer from metabolites and free radionuclide.
-
Calculation: The radiochemical purity at each time point is calculated as the percentage of the total radioactivity in the supernatant that corresponds to the intact radiolabeled this compound.
Troubleshooting Guide
Q1: My radiolabeled this compound appears to be degrading rapidly in serum. What are the potential causes and solutions?
A1: Rapid degradation can be due to several factors:
-
Enzymatic Degradation: Peptides are susceptible to proteases present in serum.
-
Solution: Ensure proper storage and handling of serum to minimize enzyme activity. While not always feasible for a stability assay, in the development phase, peptide modifications such as cyclization or the incorporation of unnatural amino acids can enhance stability.
-
-
Radiochemical Instability: The radiolabel may be unstable under the assay conditions.
-
Solution: Re-evaluate the radiolabeling chemistry. Ensure that the chelator used to attach the radionuclide to this compound is stable. Check the pH of the serum and buffer solutions.[8]
-
-
Oxidation: The peptide may be sensitive to oxidation.
-
Solution: Consider degassing the serum or adding antioxidants, although this may interfere with a true stability assessment.[8]
-
Q2: I am observing inconsistent results between replicates in my serum stability assay. What could be the issue?
A2: Inconsistent results often stem from variability in the experimental procedure.[8]
-
Pipetting Errors: Inaccurate pipetting of the radiotracer or serum can lead to significant variations.
-
Solution: Use calibrated pipettes and ensure consistent technique.
-
-
Inconsistent Incubation Times: Ensure precise timing for each aliquot.
-
Solution: Stagger the start of incubations if handling many samples.
-
-
Incomplete Protein Precipitation: If protein precipitation is incomplete, it can interfere with the analysis.
-
Solution: Ensure the precipitating solvent is cold and that the mixture is vortexed thoroughly. Allow sufficient time for precipitation before centrifugation.
-
Q3: The recovery of radioactivity from the supernatant after protein precipitation is low. What should I do?
A3: Low recovery can be due to the radiolabeled peptide binding to the precipitated proteins or to the walls of the tube.
-
Solution:
-
Try a different protein precipitation solvent or a different ratio of solvent to serum.
-
Ensure that the tubes used are low-binding.
-
Vortex the sample thoroughly after adding the precipitation solvent to ensure complete extraction of the unbound radiotracer.
-
Q4: My radio-HPLC chromatogram shows multiple unexpected peaks. How do I interpret this?
A4: Multiple peaks can indicate the presence of radiolabeled metabolites, aggregates, or impurities.
-
Solution:
-
Metabolites: These are expected in a stability assay. Their appearance and increase over time correspond to the degradation of the parent compound.
-
Aggregates: Peptides can sometimes form aggregates. This can be influenced by the buffer composition and temperature.
-
Impurities: Ensure the initial radiochemical purity of your this compound is high (>95%). If impurities are present from the start, it will complicate the interpretation of the stability data.[9]
-
Mandatory Visualizations
Caption: Workflow for the in vitro stability assay of radiolabeled this compound in human serum.
Caption: Logical diagram of this compound blocking the PD-1/PD-L1 interaction.
References
- 1. Pitfalls with radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www-pub.iaea.org [www-pub.iaea.org]
- 8. Common Shortcomings in Study on Radiopharmaceutical Design Research: A Case Study of 99mTc-Labelled Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of 99mTc-Labeled this compound Peptides as a Tumor PD-L1-Targeted SPECT Imaging Agent: Kit Formulation, Preclinical Evaluation, and Study on the Influence of Coligands - PMC [pmc.ncbi.nlm.nih.gov]
minimizing liver accumulation of ¹⁸F-labeled WL12
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ¹⁸F-labeled WL12. The information is designed to address specific experimental issues, with a focus on minimizing liver accumulation.
Troubleshooting Guide
Q1: We are observing high liver accumulation of ¹⁸F-labeled this compound in our preclinical imaging studies. What are the potential causes and how can we troubleshoot this?
A1: High liver uptake of radiolabeled peptides like this compound can be multifactorial. Here are potential causes and troubleshooting steps:
-
Radiochemical Purity: Impurities in the radiolabeled product can lead to altered biodistribution and increased liver uptake.
-
In Vivo Stability: If the radiotracer is unstable in vivo, the free ¹⁸F or labeled fragments can be taken up by the liver.
-
Hydrophobicity: Highly lipophilic compounds tend to be cleared by the hepatobiliary system.
-
Recommendation: While the partition coefficient of a derivative, [¹⁸F]AlF-NOTA-WL12, is reported to be hydrophilic (Log D = -1.48), the specific lipophilicity of your ¹⁸F-FPy-WL12 preparation should be considered.[3] If the compound is too lipophilic, strategies to increase hydrophilicity may be explored in future tracer designs.
-
-
Animal Model and Physiology: The physiological state of the animal can influence tracer biodistribution.
-
Recommendation: Ensure animals are healthy and properly handled. Factors like anesthesia can alter blood flow and organ uptake. Some studies suggest that dietary modifications, such as a high-fat diet, can reduce the uptake of other radiotracers like ¹⁸F-FDG in certain organs, though this has not been specifically validated for ¹⁸F-WL12.[5]
-
Q2: Our PET images show poor contrast between the tumor and surrounding tissues, particularly near the liver. What steps can we take to improve image quality?
A2: Poor tumor-to-liver contrast is a common challenge. Besides addressing the causes of high liver uptake mentioned in Q1, consider the following:
-
Imaging Time Point: The optimal time for imaging depends on the tracer's pharmacokinetics.
-
Recommendation: Perform dynamic PET imaging or acquire static images at multiple time points post-injection to determine when the tumor-to-liver ratio is maximal. For example, with [¹⁸F]FPy-WL12, tumor accumulation was observed to increase up to 120 minutes post-injection.[1]
-
-
Blocking Studies: To confirm that the observed uptake in the tumor is specific, a blocking study is essential.
-
Recommendation: Co-inject a blocking dose of unlabeled this compound with the radiotracer. A significant reduction in tumor uptake will confirm specificity. For [¹⁸F]FPy-WL12, co-injection with 50 µg of unmodified this compound peptide significantly reduced tumor accumulation.[1]
-
Frequently Asked Questions (FAQs)
Q3: What is the expected biodistribution of ¹⁸F-labeled this compound in a tumor-bearing mouse model?
A3: In a study using NSG mice with hPD-L1 xenografts, the biodistribution of [¹⁸F]FPy-WL12 was evaluated. The tumor uptake reached 2.15 ± 0.1 %ID/g at 120 minutes post-injection.[1] Accumulation was also observed in other organs, and it's important to establish a baseline biodistribution profile in your specific model.
Q4: What are the key quality control parameters for the synthesis of ¹⁸F-labeled this compound?
A4: The critical quality control parameters include:
-
Radiochemical Yield: For [¹⁸F]FPy-WL12, a non-decay–corrected yield of 5.1% ± 3.1% has been reported.[1]
-
Radiochemical Purity: This should be greater than 95%.[1]
-
Specific Activity: A specific activity of 105 ± 54 Ci/mM has been achieved for [¹⁸F]FPy-WL12.[1]
Q5: What is the underlying mechanism for liver accumulation of peptide-based radiotracers?
A5: The liver is a major organ of the mononuclear phagocyte system (MPS) and is responsible for clearing foreign substances from the blood.[6] Nanomaterials and larger molecules are often sequestered by the liver.[6][7][8] The process involves several cell types, including Kupffer cells (resident macrophages), liver sinusoidal endothelial cells (LSECs), and hepatocytes.[6][7] The fenestrated endothelium of the liver sinusoids allows particles to come into close contact with these cells, leading to their uptake and clearance.[7]
Quantitative Data Summary
Table 1: Radiosynthesis and Quality Control of ¹⁸F-Labeled this compound Derivatives
| Parameter | [¹⁸F]FPy-WL12 | [¹⁸F]AlF-NOTA-WL12 |
| Radiochemical Yield (non-decay-corrected) | 5.1% ± 3.1%[1] | Not Reported |
| Radiochemical Purity | >95%[1] | Not Reported |
| Specific Activity | 105 ± 54 Ci/mM[1] | Not Reported |
| Partition Coefficient (Log D) | Not Reported | -1.48[3] |
Table 2: In Vivo Tumor Uptake of [¹⁸F]FPy-WL12
| Tumor Model | Time Post-Injection | %ID/g (Mean ± SD) |
| MDAMB231 | 120 minutes | 2.15 ± 0.1[1] |
| MDAMB231 (with blocking dose) | 120 minutes | 0.81 ± 0.063[1] |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]FPy-WL12 [1]
-
Preparation of Prosthetic Group: Add 100 µL of DMF to a methylene (B1212753) chloride solution of 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]fluoronicotinate. Concentrate the solution to approximately 100 µL under an argon stream.
-
Conjugation: To the concentrated prosthetic group, add a solution of 0.1 to 0.14 mg (50-70 nM) of this compound in 50 µL DMF and 4 µL of di-isopropylethyl amine.
-
Reaction: Heat the reaction mixture at 45°C for 20 minutes.
-
Purification: Dilute the reaction mixture with water and purify by reverse-phase radio-HPLC (10 × 250 mm, 10 µ, Luna C18 column; solvent A: 100% water + 0.1% TFA, solvent B: 100% acetonitrile (B52724) + 0.1% TFA; Gradient: 65% A to 25% A over 25 minutes; flow rate: 5 mL/min).
Protocol 2: Animal Biodistribution Studies [1][9]
-
Animal Model: Use six- to eight-week-old female immunodeficient mice (e.g., NSG) implanted with appropriate tumor xenografts.
-
Radiotracer Administration: Reconstitute the purified ¹⁸F-labeled this compound in a suitable vehicle (e.g., 15% ethanol (B145695) in saline) and inject intravenously via the tail vein.
-
Blocking Group (Optional): For a subset of animals, co-inject the radiotracer with a blocking dose of unlabeled this compound (e.g., 50 µg).
-
Sacrifice and Tissue Collection: At predetermined time points (e.g., 60 and 120 minutes) post-injection, euthanize the animals.
-
Data Analysis: Collect blood and dissect organs of interest (tumor, liver, spleen, kidneys, heart, lungs, muscle, bone). Weigh the tissues and measure the radioactivity using a gamma counter. Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for synthesis and in vivo evaluation of ¹⁸F-labeled this compound.
Caption: Simplified mechanism of radiotracer uptake and clearance by the liver.
References
- 1. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F Labeled Nanoparticles for in Vivo PET-CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of [18F]AlF-NOTA-iPD-L1 as a Potential Theranostic Pair for [177Lu]Lu-DOTA-iPD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship of 18F-labeled PD-L1-targeting small molecule ligands: impact of radiolabeling strategy on affinity and in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Methods to Reduce Myocardial 18F-FDG Uptake in Mice: Calcium Channel Blockers versus High-Fat Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of hard nanomaterial clearance by the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-18 Labeling and Biodistribution Studies on Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Ligands: Potential Positron Emission Tomography (PET) Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of WL12 and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the synthesis of the PD-L1 binding peptide, WL12, and its analogs.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound and its derivatives.
Low Yield of Crude this compound Peptide
Q1: My solid-phase peptide synthesis (SPPS) of this compound resulted in a very low yield. What are the common causes and how can I fix this?
Low yield in SPPS can be attributed to several factors, primarily incomplete deprotection and poor coupling efficiency.[1]
-
Incomplete Deprotection: The Fmoc protecting group may not be completely removed, preventing the next amino acid from being added and leading to truncated sequences.[1]
-
Poor Coupling Efficiency: The reaction between the activated amino acid and the peptide-resin may be incomplete, resulting in deletion sequences. This is common with sterically hindered amino acids or "difficult sequences".[1]
-
Peptide Aggregation: The growing this compound peptide chain can aggregate on the resin, driven by intermolecular hydrogen bonding, which hinders reagent access for both deprotection and coupling steps.[2][3] Hydrophobic sequences are particularly prone to aggregation.[2][4]
Troubleshooting Steps:
-
Monitor Reactions: Use a colorimetric test, like the Kaiser test, on a few resin beads to check for free primary amines. A blue color indicates incomplete coupling, while a yellow/brown color suggests incomplete deprotection.[1][5]
-
Optimize Deprotection: If incomplete deprotection is suspected, extend the deprotection time or use a stronger deprotection base.[3][5] Ensure your piperidine (B6355638) solution is fresh, as it can degrade over time.[1]
-
Enhance Coupling:
-
Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) to improve reaction kinetics.[6]
-
For "difficult" couplings, consider "double coupling," where the same amino acid is coupled twice before moving to the next.[6] This is particularly useful for bulky residues like arginine.[6]
-
Switch to more powerful coupling reagents like HATU or HBTU.[7]
-
-
Combat Aggregation:
-
Change the primary solvent from DMF to N-Methylpyrrolidone (NMP), or use a mixture of solvents (e.g., NMP/DMSO) to better solvate the peptide chain.[2][7][8]
-
Perform coupling and deprotection steps at a higher temperature (e.g., up to 80°C with microwave synthesizers) to disrupt secondary structures.[2][3]
-
Incorporate pseudoproline dipeptides at key positions in the sequence, as these are known to disrupt aggregation.[4]
-
Difficulties in Purification of this compound
Q2: I'm having trouble purifying my crude this compound peptide using reverse-phase HPLC (RP-HPLC). The peaks are broad, or the peptide won't stick to the column.
Purification challenges with peptides like this compound often stem from aggregation, poor solubility, or suboptimal HPLC conditions.
-
Aggregation/Solubility Issues: The crude peptide may be aggregated and insoluble in standard purification solvents.[3]
-
Hydrophilicity/Hydrophobicity: Extremely hydrophilic or hydrophobic peptides can be difficult to retain or elute from the column, respectively.
-
Poor Peak Shape: Metal impurities in the silica (B1680970) of the HPLC column can cause peak tailing.[9]
Troubleshooting Steps:
-
Improve Solubility: Dissolve the crude peptide in a strong denaturing solvent before injection.[3] For very hydrophilic peptides, dissolving in acidified water can improve retention on the column.[10]
-
Optimize HPLC Method:
-
Mobile Phase: Ensure trifluoroacetic acid (TFA) at a concentration of ~0.1% is present in both the aqueous and organic mobile phases. TFA acts as an ion-pairing agent, improving peak shape.[9][11]
-
Gradient: Use a gradient elution rather than an isocratic one. For peptides, a shallow gradient is often necessary to achieve good separation.[9]
-
Column: Use a wide-pore (~300 Å) silica column for better separation of peptides.[9]
-
-
Pre-Purification Treatment: If aggregation is severe, consider cleaving the peptide under conditions that minimize aggregation or perform a preliminary purification step using a different chromatography method like ion-exchange.[3][12]
Low Radiochemical Yield or Purity
Q3: My radiolabeling of a this compound analog (e.g., with 68Ga or 18F) results in low radiochemical yield and purity. What could be wrong?
Low radiochemical yield can be caused by issues with the precursor, radionuclide, or reaction conditions.
-
Metal Ion Contamination: Trace metal ion impurities in the peptide precursor solution or buffers can compete with the desired radiometal (e.g., 68Ga) for the chelator, reducing the radiochemical yield.[13][14]
-
Suboptimal pH: Radiolabeling reactions are highly pH-dependent. For example, the formation of the [18F]AlF complex for labeling is optimal in a pH range of 4 to 5.[15]
-
Precursor Quality and Storage: The peptide precursor can degrade if not stored properly. Repeated freezing and thawing of precursor solutions can also impact quality.[13]
-
Harsh Reaction Conditions: Direct radiofluorination is often not suitable for peptides due to the harsh conditions required, which can degrade the peptide. This is why prosthetic groups are typically used for 18F labeling.[16][17]
Troubleshooting Steps:
-
Ensure High Purity Reagents: Use high-purity water and reagents to prepare precursor solutions and buffers to minimize metal ion contamination.[13][15]
-
Optimize Reaction Conditions:
-
pH: Carefully control the pH of the reaction mixture. For 68Ga labeling, a buffered system is essential.[14]
-
Temperature: Optimize the reaction temperature. Some labeling reactions benefit from heating (e.g., 95°C for 5 minutes for 68Ga labeling).
-
Precursor Amount: While increasing the amount of peptide precursor can increase the radiochemical yield, it will decrease the molar activity. An optimal balance must be found.[13]
-
-
Check Radionuclide Quality: For generator-produced radionuclides like 68Ga, ensure the generator is functioning correctly and that breakthrough of the parent isotope (e.g., 68Ge) is minimal.[14]
-
Purification of Labeled Peptide: Use a solid-phase extraction (SPE) cartridge (e.g., C-18 Sep-Pak) to purify the final radiolabeled peptide. This can significantly improve radiochemical purity by removing unreacted radionuclide and other impurities.
Frequently Asked Questions (FAQs)
Q4: What are the most common side reactions during the solid-phase synthesis of peptides like this compound?
Several side reactions can occur during SPPS, leading to impurities:
-
Racemization: The stereochemistry of an amino acid can change, particularly during the activation step.[18][19]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially when proline is one of the first two amino acids, leading to chain termination.[2]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a stable five-membered ring (aspartimide), which can lead to byproducts.[2]
-
Guanidinylation: The N-terminus of the peptide can be irreversibly capped by a guanidine (B92328) group from uronium/aminium-based coupling reagents.[2]
To minimize these, use optimized coupling strategies, high-quality reagents, and specific protection strategies where needed (e.g., using pseudoprolines or backbone protecting groups).[2]
Q5: How should I store the this compound peptide and its precursors?
For long-term storage, lyophilized peptides should be stored at -20°C or -80°C. Precursor solutions for radiolabeling should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[13] When preparing to use a stored peptide, allow it to warm to room temperature before opening the vial to prevent condensation.
Q6: Why is a chelator needed for radiolabeling this compound with metals like 68Ga or 99mTc?
A bifunctional chelator (e.g., DOTA, NOTA, HYNIC) is a molecule that can strongly bind a radiometal on one end and be covalently attached to the peptide on the other.[14] This is necessary because the radiometal itself will not stably attach to the peptide. The chelator ensures that the radiometal remains attached to the peptide in vivo, allowing it to be delivered to its target (PD-L1).[14]
Q7: What is the purpose of scavengers in the cleavage cocktail?
During the cleavage of the peptide from the resin using a strong acid like TFA, the protecting groups on the amino acid side chains are also removed. This generates highly reactive cationic species that can re-attach to sensitive amino acids like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). Scavengers (e.g., triisopropylsilane, water, dithiothreitol) are added to the cleavage cocktail to "scavenge" or quench these reactive species, preventing modification of the peptide.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from published synthesis and evaluation studies of this compound and its radiolabeled analogs.
Table 1: Radiosynthesis Performance of this compound Analogs
| Radiotracer | Radionuclide | Chelator/Prosthetic Group | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity | Reference |
| [68Ga]this compound | 68Ga | DOTAGA | >80 ± 5% | >99% | 128 GBq/µmol | [2] |
| [18F]FPy-WL12 | 18F | FPy-TFP | 5.1 ± 3.1% (non-decay corrected) | >95% | 105 ± 54 Ci/mM | [18] |
| [99mTc]Tc-HYNIC-WL12-tricine/TPPTS | 99mTc | HYNIC | >98% | >97% | 1.5 - 300 GBq/µmol | [20] |
| 68Ga-TRAP-WL12 | 68Ga | TRAP | ~90% | >99% | >100 MBq/nmol | [19] |
| WL-12-HBED-CC-68Ga | 68Ga | HBED-CC | >99% | >97.03% (precursor) | Not Reported | [21] |
Table 2: In Vitro Binding Affinity of this compound and Analogs
| Compound | Target | Assay | IC50 | Reference |
| This compound | PD-L1 | PD-1/PD-L1 Inhibition | ~23 nM | [2] |
| 19FPy-WL12 | PD-L1 | PD-1/PD-L1 Inhibition | 26-32 nM | [18] |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of this compound Peptide Backbone
This protocol outlines a general procedure for the manual synthesis of the linear this compound precursor on a solid support resin using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Add 20% piperidine in DMF to the resin and agitate for 10-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step with fresh solution for 5-10 minutes.
-
Wash the resin thoroughly with DMF (6x) to remove all traces of piperidine.[5]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 eq.) with a coupling reagent like HATU (3.9 eq.) and a base like DIPEA (8 eq.) in NMP or DMF for 5-10 minutes.[3]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), indicating an incomplete reaction, continue the coupling for another hour or perform a double coupling.[1]
-
Wash the resin with DMF (3x).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Protocol 2: Radiolabeling of DOTAGA-WL12 with Gallium-68
This protocol is adapted from the synthesis of [68Ga]this compound.[2]
-
68Ga Elution: Elute 68Ga from a 68Ge/68Ga generator using 0.5 N HCl.
-
Reaction Preparation:
-
In a reaction vial, combine the DOTAGA-WL12 precursor with a suitable buffer (e.g., sodium acetate) to adjust the pH to 3.5-4.5.
-
-
Radiolabeling:
-
Add the 68Ga eluate to the vial containing the precursor and buffer.
-
Heat the reaction mixture at 95-100°C for 5-10 minutes.
-
Let the mixture cool to room temperature.
-
-
Purification:
-
Load the reaction mixture onto a pre-conditioned C-18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted 68Ga and hydrophilic impurities.
-
Elute the [68Ga]this compound from the cartridge using an ethanol/water mixture.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-HPLC.
-
Measure the final activity to calculate the radiochemical yield.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. hplc.eu [hplc.eu]
- 10. biotage.com [biotage.com]
- 11. bachem.com [bachem.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]
- 15. scirp.org [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 19. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 20. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Side Reaction in Peptide Synthesis Presentation | PDF | Amino Acid | Ester [scribd.com]
Validation & Comparative
A Head-to-Head Comparison: WL12 Peptide vs. Anti-PD-L1 Antibody for PET Imaging of Tumor PD-L1 Expression
For researchers, scientists, and drug development professionals, the non-invasive imaging of programmed death-ligand 1 (PD-L1) is a critical tool for patient stratification and monitoring of immunotherapy. Positron Emission Tomography (PET) has emerged as a leading modality for this purpose, utilizing radiolabeled tracers that specifically bind to PD-L1. This guide provides an objective comparison of two major classes of PD-L1 targeting agents for PET imaging: the peptide-based tracer WL12 and antibody-based tracers.
The choice between a small peptide-based agent like this compound and a larger monoclonal antibody (mAb) for PET imaging involves a trade-off between pharmacokinetics, imaging time, and target interaction. Generally, peptides exhibit rapid tumor penetration and fast clearance from non-target tissues, enabling high-contrast imaging within a few hours post-injection. In contrast, antibodies, due to their larger size, have longer circulation times, which can lead to higher tumor accumulation over time but require longer waiting periods (days) for optimal imaging to allow for background clearance.
Performance Comparison: this compound vs. Anti-PD-L1 Antibodies
The following tables summarize quantitative data from preclinical and clinical studies to facilitate a direct comparison of their performance characteristics.
Table 1: Binding Affinity
| Agent Type | Specific Agent | Target | Binding Affinity (KD or IC50) | Citation |
| Peptide | This compound | Human PD-L1 | IC50 ≈ 23 nM | [1][2] |
| Peptide | 19FPy-WL12 | Human PD-L1 | IC50 = 26-32 nM | [3][4] |
| Antibody | Durvalumab (scFv) | Human PD-L1 | KD = 0.667 nM | [5] |
| Antibody | Atezolizumab (scFv) | Human PD-L1 | KD = 1.75 nM | [5] |
| Antibody | Avelumab | Human PD-L1 | KD = 0.0467 nM | [5] |
| Antibody | LY3300054 | Human PD-L1 | KD = 8.19 x 10-11 M (0.0819 nM) | [6] |
| Single-Domain Antibody | Nb109 | Human PD-L1 | KD = 2.9 x 10-9 M (2.9 nM) | [7] |
Table 2: Preclinical Tumor Uptake and Biodistribution in Mouse Models
| Tracer | Tumor Model | Tumor Uptake (%ID/g at time p.i.) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Citation |
| [68Ga]this compound | hPD-L1 xenograft | 11.56 ± 3.18 (1h) | 59.79 ± 16.47 (1h) | 7.56 ± 16.47 (1h) | [1][2] |
| MDAMB231 | 4.97 ± 0.8 (1h) | - | - | [1][2] | |
| [64Cu]this compound | hPD-L1 xenograft | ~16 (1h) | - | - | [1] |
| [18F]FPy-WL12 | hPD-L1 xenograft | 7.16 ± 1.67 (1h) | - | - | [4] |
| 89Zr-IgG C4 (anti-PD-L1) | H1975 xenograft | 4.85 ± 0.61 %ID/cm3 (48h) | 8.34 ± 0.63 (48h) | 0.84 ± 0.35 (48h) | [8] |
| 89Zr-Atezolizumab | Clear cell renal carcinoma xenografts | 4.2 ± 0.6 and 5.2 ± 0.4 (time not specified) | - | - | [9] |
| Human lung cancer model | 3.97 ± 1 (time not specified) | - | - | [9] | |
| Melanoma (syngeneic) | 13.92 ± 1.0 (time not specified) | - | - | [9] | |
| 68Ga-NOTA-Nb109 (single-domain antibody) | A375-hPD-L1 xenograft | 5.0 ± 0.35 (1h) | 11.03 ± 0.36 (1h) | - | [7] |
Note: %ID/g stands for percentage of injected dose per gram of tissue. Data presented as mean ± standard deviation where available. Direct comparison should be made with caution due to variations in tumor models, cell lines, and experimental conditions across different studies.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes is crucial for understanding the application of these imaging agents.
Caption: Interaction of PET probes with the PD-1/PD-L1 immune checkpoint.
Caption: A generalized workflow for preclinical PET imaging studies.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings.
Protocol 1: Synthesis and Radiolabeling of [68Ga]this compound
This protocol is based on the methods described by Chatterjee et al.[1][2].
-
Peptide Conjugation: The cyclic peptide this compound is conjugated with a chelator, such as DOTAGA (1,4,7,10-tetraazacyclododecane-1-(glutaric acid)-4,7,10-triacetic acid). This is typically achieved by reacting this compound with DOTAGA anhydride (B1165640) in a solvent like dimethylformamide (DMF) in the presence of a base (e.g., diisopropylethylamine) at room temperature. The resulting DOTAGA-WL12 conjugate is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
68Ga Radiolabeling:
-
68Ga is eluted from a 68Ge/68Ga generator using hydrochloric acid (e.g., 0.5 N HCl).
-
The DOTAGA-WL12 conjugate is dissolved in a buffer (e.g., sodium acetate).
-
The 68Ga eluate is added to the peptide solution and incubated at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-10 minutes).
-
The final product, [68Ga]this compound, is purified, often using a C18 Sep-Pak cartridge, to remove unchelated 68Ga.
-
-
Quality Control: The radiochemical purity of the final product is determined by radio-HPLC.
Protocol 2: Radiolabeling of Anti-PD-L1 Antibody with 89Zr
This is a general protocol based on common methods for antibody labeling[8][9].
-
Antibody Modification: The anti-PD-L1 antibody (e.g., Atezolizumab) is conjugated with a chelator suitable for Zirconium-89, such as desferrioxamine (DFO). This is typically done by reacting the antibody with a bifunctional DFO derivative (e.g., DFO-NCS). The resulting DFO-antibody conjugate is purified, often by size-exclusion chromatography, to remove unconjugated chelator.
-
89Zr Radiolabeling:
-
89Zr is typically supplied in oxalic acid. The pH is adjusted to be neutral using a buffer (e.g., sodium carbonate or HEPES).
-
The DFO-conjugated antibody is added to the buffered 89Zr solution.
-
The reaction mixture is incubated at room temperature or 37°C for approximately 1 hour.
-
-
Purification and Quality Control: The 89Zr-labeled antibody is purified from free 89Zr using methods like size-exclusion chromatography or dialysis. Radiochemical purity is assessed by methods such as instant thin-layer chromatography (iTLC).
Protocol 3: Small-Animal PET/CT Imaging
This protocol represents a typical preclinical imaging study[1][7][8].
-
Animal Models: Immunodeficient mice (e.g., NSG or nude mice) are subcutaneously inoculated with human cancer cells expressing varying levels of PD-L1. For example, CHO cells engineered to express high levels of human PD-L1 (hPD-L1) can be used as a positive control, and the parental CHO cells as a negative control[1][2].
-
Radiotracer Administration: Once tumors reach a suitable size, the animals are intravenously injected with the radiotracer (e.g., ~3.7-7.4 MBq of [68Ga]this compound or 89Zr-labeled antibody) via the tail vein.
-
PET/CT Scanning:
-
For peptide tracers like [68Ga]this compound, imaging is typically performed at early time points, such as 15, 60, and 120 minutes post-injection, due to their rapid pharmacokinetics[1][2].
-
For antibody-based tracers like 89Zr-Atezolizumab, imaging is conducted at much later time points, such as 24, 48, 72 hours, and even up to 7 days post-injection, to allow for clearance from the blood and accumulation in the tumor[8].
-
During imaging, animals are anesthetized (e.g., with isoflurane). A CT scan is performed for anatomical co-registration.
-
-
Image Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumors and other organs to quantify radioactivity concentration, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
Conclusion
Both this compound-based peptides and anti-PD-L1 antibodies are effective classes of agents for the PET imaging of PD-L1 expression.
-
This compound peptides , radiolabeled with short-lived isotopes like 68Ga or 18F, offer the significant advantage of rapid imaging protocols. High-contrast images can often be obtained within 1-2 hours, which is highly compatible with standard clinical workflows[1][2]. This rapid clearance also results in a lower overall radiation dose to the patient.
-
Anti-PD-L1 antibodies , typically labeled with longer-lived isotopes like 89Zr, benefit from the high affinity and avidity of monoclonal antibodies, leading to high tumor accumulation. However, their slow clearance from the blood necessitates imaging at late time points (days after injection), which can be inconvenient for clinical scheduling and results in a higher radiation burden[8][9]. Smaller antibody fragments and single-domain antibodies are being developed to offer a compromise with faster kinetics[7].
The choice between these agents will depend on the specific research or clinical question. For applications requiring rapid assessment of PD-L1 status or repeated imaging, peptide-based tracers like this compound are highly advantageous. For studies where maximizing tumor signal is the primary goal and longer imaging times are feasible, full-length antibodies may be preferred. The continued development of new tracers in both classes aims to optimize these properties for improved diagnostic accuracy in immuno-oncology.
References
- 1. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. PET Imaging of Tumor PD-L1 Expression with a Highly Specific Nonblocking Single-Domain Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Immuno-PET Imaging of Tumor PD-L1 Expression: Pharmacokinetic, Biodistribution, and Dosimetric Comparisons of 89Zr-Labeled Anti-PD-L1 Antibody Formats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Preclinical antibody-PET imaging of PD-L1 [frontiersin.org]
A Comparative In Vivo Analysis of ⁶⁸Ga-WL12 and ⁶⁴Cu-WL12 for PD-L1 PET Imaging
For researchers, scientists, and drug development professionals, the choice of a radiotracer is critical for the accurate in vivo assessment of programmed death-ligand 1 (PD-L1) expression. This guide provides a detailed comparison of the in vivo performance of two peptide-based radiotracers, ⁶⁸Ga-WL12 and ⁶⁴Cu-WL12, based on available experimental data.
The cyclic peptide WL12 is a high-affinity binder to PD-L1, making it a promising vector for targeted molecular imaging.[1][2] When labeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), it enables the non-invasive quantification of PD-L1 expression in tumors using Positron Emission Tomography (PET).[1][2][3] This guide will delve into the comparative biodistribution, tumor uptake, and clearance characteristics of ⁶⁸Ga-WL12 and ⁶⁴Cu-WL12.
Comparative Biodistribution and Tumor Uptake
Studies in tumor-bearing mouse models have demonstrated that both ⁶⁸Ga-WL12 and ⁶⁴Cu-WL12 can effectively visualize PD-L1 positive tumors. However, significant differences in their pharmacokinetic profiles have been observed.[1][2]
Key Findings:
-
Tumor Uptake: Both radiotracers exhibited similar uptake in human PD-L1 (hPD-L1) expressing tumors at 60 minutes post-injection, with approximately 16% of the injected dose per gram of tissue (%ID/g).[1][2] However, at 120 minutes, the uptake of ⁶⁸Ga-WL12 in hPD-L1 tumors decreased by 40% compared to ⁶⁴Cu-WL12, indicating faster clearance.[1][2]
-
Normal Tissue Clearance: ⁶⁸Ga-WL12 demonstrated more rapid clearance from normal tissues, particularly the liver and blood, compared to ⁶⁴Cu-WL12.[1][2] This rapid clearance is advantageous for imaging with the short-lived radionuclide ⁶⁸Ga (half-life ≈ 68 minutes).[1][2]
-
Liver Uptake: The liver uptake of ⁶⁸Ga-WL12 was significantly lower (50-90% less) than that of ⁶⁴Cu-WL12 at both 60 and 120 minutes post-injection.[1][2]
-
Kidney Uptake: While both tracers showed high kidney uptake, ⁶⁸Ga-WL12 exhibited a more rapid reduction in kidney retention at 120 minutes compared to 60 minutes.[1][2]
-
Image Contrast: Consequently, ⁶⁸Ga-WL12 provided better image contrast at both 60 and 120 minutes post-administration.[1][2]
The following tables summarize the quantitative biodistribution data for the two radiotracers.
Table 1: Biodistribution of ⁶⁸Ga-WL12 and ⁶⁴Cu-WL12 in hPD-L1 Tumors and Major Organs (%ID/g)
| Organ | ⁶⁸Ga-WL12 (60 min) | ⁶⁴Cu-WL12 (60 min) | ⁶⁸Ga-WL12 (120 min) | ⁶⁴Cu-WL12 (120 min) |
| hPD-L1 Tumor | 11.56 ± 3.18[1] | ~16[1][2] | 9.89 ± 1.72[1] | ~16[1][2] |
| Blood | 3.3 ± 0.4[1][2] | 3.6 ± 1.0[1][2] | 0.6 ± 0.01[1][2] | 3.3 ± 0.1[1][2] |
| Liver | 15.1 ± 7.6[1][2] | 34.3 ± 3.1[1][2] | 2.7 ± 0.2[1][2] | 24.2 ± 2.5[1][2] |
| Kidney | 64.7 ± 12.1[1][2] | 34.3 ± 3.1[1][2] | 27.67 ± 4.09[1][2] | 27.7 ± 2.7[1][2] |
| Muscle | 0.21 ± 0.05 (at 60 min) | Not explicitly stated | 0.12 ± 0.04 (at 120 min) | Not explicitly stated |
Data presented as mean ± standard error of the mean (SEM) or as approximate values based on the source.
Table 2: Tumor-to-Background Ratios for ⁶⁸Ga-WL12
| Ratio | 60 min | 120 min |
| Tumor-to-Muscle | 59.79 ± 16.47[1] | 100.47 ± 61.23[1] |
| Tumor-to-Blood | 7.56 ± 16.47[1] | 16.02 ± 3.40[1] |
Data presented as mean ± standard error of the mean (SEM).
Experimental Protocols
The following provides a general overview of the experimental methodologies employed in the comparative studies.
Radiotracer Synthesis:
The this compound peptide was conjugated with a chelator, such as DOTAGA, for radiolabeling with ⁶⁸Ga or ⁶⁴Cu.[1]
-
⁶⁸Ga-WL12 Synthesis: ⁶⁸Ga was obtained from a ⁶⁸Ge/⁶⁸Ga generator. The radiolabeling of DOTAGA-WL12 with ⁶⁸GaCl₃ was performed at a high temperature (e.g., 100°C) for a short duration (e.g., 10 minutes) in an acidic pH environment (pH ≈ 3.5-4.0). The final product was purified using a C-18 Sep-Pak cartridge to achieve high radiochemical purity (>99%).[1][4]
Animal Models and Tumor Implantation:
Immunocompetent or immunodeficient mice were used for the in vivo studies.[1] Tumor models with varying levels of PD-L1 expression were established by subcutaneously injecting tumor cells, such as hPD-L1 overexpressing cells, MDAMB231 (human breast cancer), SUM149 (inflammatory breast cancer), and CHO (Chinese hamster ovary, as a negative control).[1]
PET/CT Imaging:
-
Mice bearing tumors were injected with the radiotracer (e.g., via tail vein).
-
Whole-body PET/CT scans were acquired at specific time points post-injection (e.g., 15, 60, and 120 minutes).[1]
-
To confirm the specificity of the radiotracer, blocking studies were performed by co-injecting an excess of non-radiolabeled this compound.[1]
Biodistribution Studies:
-
Following the final imaging session, mice were euthanized.
-
Tumors and major organs were harvested, weighed, and their radioactivity was measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.[1]
Visualizing the Process
To better understand the experimental workflow, the following diagrams illustrate the key processes.
References
- 1. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of 99mTc-Labeled this compound Peptides as a Tumor PD-L1-Targeted SPECT Imaging Agent: Kit Formulation, Preclinical Evaluation, and Study on the Influence of Coligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
WL12 PET Imaging: A Comparative Validation with Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WL12 Positron Emission Tomography (PET) imaging with the gold-standard validation method of immunohistochemistry (IHC) for the detection of Programmed Death-Ligand 1 (PD-L1). The this compound peptide, radiolabeled with isotopes such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F), offers a non-invasive, quantitative assessment of PD-L1 expression across the entire body, presenting a significant advantage over the invasive and sample-limited nature of IHC.[1][2]
Performance Comparison: this compound PET vs. Immunohistochemistry
Experimental data from preclinical and clinical studies have demonstrated a strong correlation between this compound PET tracer uptake and PD-L1 expression levels determined by IHC.[3][4] This supports the potential of this compound PET as a reliable tool for patient selection and monitoring of response to PD-1/PD-L1 targeted immunotherapies.
Quantitative Data Summary
The following tables summarize the quantitative data from studies comparing this compound PET with IHC in various tumor models.
Table 1: Preclinical Validation of [¹⁸F]FPy-WL12 PET in Xenograft Models [5]
| Tumor Model | PD-L1 Expression (IHC) | [¹⁸F]FPy-WL12 Uptake (%ID/g at 120 min) | [¹⁸F]FPy-WL12 Uptake with Blocking Agent (%ID/g) |
| hPD-L1 | Intense immunoreactivity | 8.86 ± 10.2 | 1.29 ± 0.18 |
| MDAMB231 | High immunoreactivity | 2.15 ± 0.1 | 0.81 ± 0.063 |
| H226 | Moderate immunoreactivity | 2.77 ± 0.31 | 1.28 ± 0.13 |
| SUM149 | Low immunoreactivity | 1.43 ± 0.11 | Not Reported |
| CHO | No immunoreactivity | Not Reported | Not Reported |
Table 2: Preclinical Validation of [⁶⁸Ga]this compound PET in Xenograft Models [6]
| Tumor Model | PD-L1 Expression (IHC) | [⁶⁸Ga]this compound Uptake (%ID/g at 60 min) | [⁶⁸Ga]this compound Uptake with Blocking Agent (%ID/g) |
| hPD-L1 | Intense immunoreactivity | 11.56 ± 3.18 | Significantly Reduced |
| MDAMB231 | High immunoreactivity | 4.97 ± 0.8 | >50% Reduction |
| SUM149 | Low immunoreactivity | 1.9 ± 0.1 | No Significant Difference |
| CHO | No immunoreactivity | 1.33 ± 0.21 | Not Reported |
Table 3: Clinical Validation of [⁶⁸Ga]-NOTA-WL12 PET in Non-Small Cell Lung Cancer (NSCLC) Patients [4]
| Patient Characteristic | PD-L1 TPS (IHC) | Tumor Uptake (SUVmax) |
| High PD-L1 Expression | 80% | 4.87 |
| Low PD-L1 Expression | 8% | 1.84 |
| Correlation (SUVpeak vs. TPS) | - | rs = 0.8741, p < 0.0005 |
*%ID/g: percentage of injected dose per gram of tissue. *SUVmax: maximum standardized uptake value. *TPS: Tumor Proportion Score. *rs: Spearman's rank correlation coefficient.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further research.
This compound PET Imaging Protocol (Preclinical)
-
Animal Models: Six- to eight-week-old immunodeficient mice (e.g., NSG or NOD/SCID) are implanted subcutaneously with tumor cells expressing varying levels of PD-L1 (e.g., hPD-L1, MDAMB231, SUM149, H226, CHO).[5][6]
-
Radiotracer Injection: Mice are injected intravenously with approximately 7.4 MBq (200 µCi) of the radiolabeled this compound peptide (e.g., [¹⁸F]FPy-WL12 or [⁶⁸Ga]this compound) in saline.[5][6]
-
PET/CT Imaging: At specified time points post-injection (e.g., 15, 60, 120 minutes), mice are anesthetized (e.g., with isoflurane) and imaged using a small-animal PET/CT scanner.[5][6] PET images are acquired for a set duration per bed position, followed by a CT scan for anatomical co-registration.[5]
-
Blocking Studies: To confirm target specificity, a separate cohort of mice is co-injected with the radiotracer and an excess of non-radiolabeled this compound peptide (e.g., 50 µg).[5][6]
-
Ex Vivo Biodistribution: Following the final imaging session, mice are euthanized. Tumors and major organs are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the %ID/g.[5]
Immunohistochemistry Protocol
-
Tissue Preparation: Tumors harvested from the biodistribution studies are fixed in formalin and embedded in paraffin.
-
Sectioning: The paraffin-embedded tumor blocks are sectioned into thin slices (e.g., 4-5 µm).
-
Antigen Retrieval: Sections are deparaffinized and rehydrated, followed by antigen retrieval using an appropriate buffer and heating method to unmask the PD-L1 epitope.
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked using a suitable blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for PD-L1. In clinical studies for NSCLC, the 22C3 antibody clone is commonly used.[3]
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Microscopic Analysis: The stained slides are examined under a microscope to assess the intensity and distribution of PD-L1 staining.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the general experimental workflow for validating this compound PET with immunohistochemistry.
Caption: PD-1/PD-L1 signaling pathway and this compound interaction.
Caption: Workflow for this compound PET validation with IHC.
References
- 1. Rapid PD-L1 detection in tumors with PET using a highly specific peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. First-in-Humans Evaluation of a PD-L1–Binding Peptide PET Radiotracer in Non–Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
WL12-Based PET Imaging: A New Frontier in Predicting Cancer Treatment Success
For researchers, scientists, and drug development professionals, the quest for reliable biomarkers to predict patient response to immunotherapy is a critical frontier. The peptide WL12, when radiolabeled for Positron Emission Tomography (PET) imaging, is emerging as a promising tool to visualize tumor expression of Programmed Death-Ligand 1 (PD-L1) and correlate its uptake with clinical outcomes. This guide provides a comprehensive comparison of this compound-based imaging agents with other alternatives, supported by experimental data, to inform ongoing and future research.
Correlating this compound Uptake with Clinical Response to Immunotherapy
A first-in-human study involving patients with advanced non-small cell lung cancer (NSCLC) has provided initial evidence that the uptake of ⁶⁸Ga-NOTA-WL12, a Gallium-68 labeled version of the this compound peptide, can predict the efficacy of pembrolizumab-based combination therapy.[1] In this clinical trial, higher uptake of the radiotracer in tumors, as measured by the maximum standardized uptake value (SUVmax), was associated with a better therapeutic response.[1]
Patients exhibiting positive uptake of ⁶⁸Ga-NOTA-WL12 were observed to have a partial metabolic response to treatment, whereas those with negative uptake experienced progressive disease.[1] These early findings suggest that ⁶⁸Ga-NOTA-WL12 PET imaging could serve as a non-invasive method to select patients who are more likely to benefit from immune checkpoint inhibitors.[1]
Performance of ⁶⁸Ga-NOTA-WL12 in a Clinical Setting
The table below summarizes the key findings from the first-in-human clinical trial of ⁶⁸Ga-NOTA-WL12 in NSCLC patients.
| Patient Cohort | ⁶⁸Ga-NOTA-WL12 Uptake (SUVmax) | PD-L1 Expression (TPS) | Clinical Outcome with Pembrolizumab Therapy |
| Patient 1 | 2.21 | 8% | Partial Metabolic Response |
| Patient 6 | 3.05 | 30% | Stable Disease |
| Patient 3 | 1.84 (Negative Uptake) | 8% | Progressive Disease |
PD-L1 Tumor Proportion Score (TPS) as determined by immunohistochemistry (IHC).[1]
A strong positive correlation was observed between the tumor uptake of ⁶⁸Ga-NOTA-WL12 (measured as SUVpeak) and the PD-L1 expression levels determined by IHC (r = 0.9349; P = 0.002).[1][2] This indicates that the radiotracer accurately targets and reflects the presence of PD-L1 on tumor cells.
Comparison with Alternative PD-L1 Imaging Agents
While ⁶⁸Ga-NOTA-WL12 shows significant promise, several other radiolabeled molecules targeting PD-L1 are under investigation. These include antibodies, antibody fragments, and other small molecules. Preclinical and early clinical studies offer a comparative view of their properties.
| Imaging Agent | Modality | Key Characteristics |
| ⁶⁸Ga-NOTA-WL12 | PET | Small peptide, rapid clearance from blood, favorable dosimetry, strong correlation with PD-L1 IHC.[1][3] |
| ⁸⁹Zr-Atezolizumab | PET | Monoclonal antibody, longer biological half-life, has shown a higher predictive value for therapeutic response than IHC in some studies.[4] |
| ¹⁸F-BMS-986192 | PET | Small molecule, has also demonstrated heterogeneous uptake between and within patients.[4] |
| ⁹⁹ᵐTc-HYNIC-WL12 | SPECT | This compound peptide labeled for SPECT imaging, offers a potentially more accessible and cost-effective alternative to PET.[5] |
| ⁶⁴Cu-WL12 | PET | Another PET radiolabeling of this compound, preclinical studies suggest different pharmacokinetic properties compared to ⁶⁸Ga-WL12.[3] |
| ¹⁸F-FPy-WL12 | PET | An ¹⁸F-labeled this compound peptide, preclinical data shows PD-L1 specific uptake but with significant liver and kidney localization.[6] |
Experimental Protocols
First-in-Human ⁶⁸Ga-NOTA-WL12 PET/CT Imaging Protocol
A detailed methodology is crucial for the replication and validation of these findings. The protocol for the first-in-human study of ⁶⁸Ga-NOTA-WL12 in NSCLC patients is outlined below.[1]
Patient Population: Nine patients with histopathologically confirmed advanced NSCLC and known PD-L1 expression were enrolled.[2]
Radiotracer Administration: Patients were intravenously injected with 1.9–3.7 MBq/kg of ⁶⁸Ga-NOTA-WL12.[1] To optimize imaging contrast, escalating mass doses of non-radiolabeled this compound (0 µg, 5 µg, 60 µg, and 120 µg) were co-administered.[1]
PET/CT Imaging:
-
Scanner: Biograph mCT Flow 64 scanner (Siemens).
-
Scan Timing: Whole-body PET/CT scans were performed at 1 hour post-injection. Six of the nine patients also underwent a scan at 2 hours post-injection.
-
Acquisition Parameters:
-
CT: 120 kV, 146 mAs, 3 mm slice thickness, 512 × 512 matrix.
-
PET: Continuous bed motion at 1.5 mm/s, ordered-subset expectation maximization reconstruction (2 iterations, 11 subsets), 5 mm Gaussian filter.
-
-
Image Analysis: Uptake in tumors and normal organs was quantified using Standardized Uptake Values (SUV), including SUVmax and SUVpeak.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological principles and experimental processes, the following diagrams are provided.
References
- 1. First-in-Humans Evaluation of a PD-L1–Binding Peptide PET Radiotracer in Non–Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Peptide-Based 68Ga-PET Radiotracer for Imaging PD-L1 Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of [18F]FPy-WL12 as a PD-L1 Specific PET Imaging Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of WL12 for Murine PD-L1 Cross-Reactivity
This guide provides a comprehensive comparison of the WL12 peptide's reactivity with murine Programmed Death-Ligand 1 (PD-L1) against alternative antibodies known for their cross-reactivity. Experimental data, detailed protocols, and visual diagrams are presented to aid researchers, scientists, and drug development professionals in selecting appropriate reagents for their preclinical studies in murine models.
Based on available research, the this compound peptide, a macrocyclic peptide developed for imaging and therapeutic purposes, demonstrates high specificity for human PD-L1. Current literature indicates a lack of significant cross-reactivity with murine PD-L1. Studies utilizing this compound-based imaging agents in mouse models have consistently employed xenografts of human cancer cell lines or murine cell lines genetically engineered to express human PD-L1 to visualize tumors. For instance, in vivo studies with 99mTc-labeled this compound used MC38 cells transfected with human PD-L1 (MC38-B7H1) as the positive control, while the parental murine MC38 cell line served as the negative control, highlighting the peptide's specificity for the human protein.[1]
This guide, therefore, contrasts the human-specific binding of this compound with antibodies that have confirmed cross-reactivity with both human and murine PD-L1, providing a valuable resource for researchers working with syngeneic mouse models.
Data Summary: this compound vs. Cross-Reactive Anti-PD-L1 Antibodies
The following table summarizes the binding characteristics of this compound in comparison to a novel anti-PD-L1 antibody that has been engineered for both human and murine PD-L1 recognition.
| Reagent | Type | Target Species | Murine Cross-Reactivity | Binding Affinity (IC50) | Applications |
| This compound | Macrocyclic Peptide | Human PD-L1 | No | 22 nM (for inhibiting human PD-1/PD-L1 interaction)[1] | PET Imaging, SPECT Imaging[1] |
| Novel Chimeric Anti-PD-L1 Antibody | Monoclonal Antibody (mouse IgG2a) | Human and Murine PD-L1 | Yes | Not explicitly stated, but demonstrates significant tumor growth inhibition in syngeneic murine models.[2] | In vivo blocking studies, ADCC assays[2] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to allow for replication and validation.
Flow Cytometry Protocol for PD-L1 Expression Analysis
This protocol is adapted for staining immune cells within a tumor microenvironment.
-
Sample Preparation: Excise tumors from euthanized mice and mechanically and enzymatically digest the tissue to create a single-cell suspension.[3]
-
Cell Staining:
-
Wash the single-cell suspension with PBS.
-
Incubate the cells with an Fc-blocking antibody for 10 minutes to prevent non-specific binding.[4]
-
Add a cocktail of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD8) and the anti-PD-L1 antibody of interest (or this compound peptide conjugate).
-
Incubate for 30 minutes on ice, protected from light.[5]
-
Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).[5]
-
-
Data Acquisition: Acquire data on a flow cytometer. Analyze the percentage of PD-L1 positive cells within different immune cell subsets.[3]
Immunohistochemistry (IHC) Protocol for PD-L1 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
This protocol outlines the steps for detecting PD-L1 in tissue sections.
-
Tissue Preparation:
-
Cut 4-5 µm thick sections from FFPE tumor tissue blocks and mount them on positively charged slides.[6]
-
Bake the slides at 60°C.[6]
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[6]
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer.
-
Staining:
-
Block endogenous peroxidase activity.
-
Apply a protein block to reduce non-specific antibody binding.[7]
-
Incubate with the primary anti-PD-L1 antibody overnight at 4°C.[7]
-
Apply a biotinylated secondary antibody.[7]
-
Incubate with a streptavidin-biotin complex.[7]
-
Develop the signal using a chromogen like DAB and counterstain with hematoxylin.[8]
-
-
Analysis: A pathologist scores the percentage of PD-L1 positive tumor cells and immune cells.[6]
Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: The PD-1/PD-L1 signaling cascade, an immune checkpoint pathway.
Experimental Workflow for Antibody Cross-Reactivity Testing
Caption: A logical workflow for determining antibody cross-reactivity.
References
- 1. Application of 99mTc-Labeled this compound Peptides as a Tumor PD-L1-Targeted SPECT Imaging Agent: Kit Formulation, Preclinical Evaluation, and Study on the Influence of Coligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Anti-PD-L1 Antibody Exhibits Antitumor Effects on Multiple Myeloma in Murine Models via Antibody-Dependent Cellular Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Flow cytometry detection of cell type-specific expression of programmed death receptor ligand-1 (PD-L1) in colorectal cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Immunohistochemical Staining of B7-H1 (PD-L1) on Paraffin-embedded Slides of Pancreatic Adenocarcinoma Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating WL12 as a Predictive Biomarker for Anti-PD-1 Therapy: A Comparative Guide
The advent of anti-PD-1/PD-L1 therapies has revolutionized cancer treatment, yet predicting patient response remains a critical challenge. This guide provides a comprehensive evaluation of WL12, a novel peptide-based PET imaging agent, as a predictive biomarker for these therapies. It compares this compound with established and emerging biomarkers, including Programmed Death-Ligand 1 (PD-L1) immunohistochemistry (IHC), Tumor Mutational Burden (TMB), and Microsatellite Instability (MSI), supported by experimental data and detailed methodologies.
Introduction to Predictive Biomarkers in Anti-PD-1 Therapy
Immune checkpoint inhibitors, such as pembrolizumab (B1139204) and nivolumab, work by blocking the interaction between the PD-1 receptor on T-cells and its ligand, PD-L1, on tumor cells. This restores the immune system's ability to recognize and attack cancer cells. However, patient responses to these therapies are variable. Predictive biomarkers are crucial for identifying patients who are most likely to benefit, thereby optimizing treatment strategies and avoiding unnecessary toxicity.
Currently, PD-L1 expression measured by IHC is the most widely used biomarker. However, it has limitations due to the dynamic and heterogeneous nature of PD-L1 expression. This has spurred the investigation of alternative and complementary biomarkers, including those that reflect the genomic landscape of the tumor (TMB and MSI) and novel imaging agents like this compound that offer a non-invasive, whole-body assessment of PD-L1 expression.
This compound PET Imaging: A Non-Invasive Approach to Quantify PD-L1 Expression
This compound is a small peptide that binds with high affinity to PD-L1. When labeled with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), it can be visualized and quantified using Positron Emission Tomography (PET). ⁶⁸Ga-NOTA-WL12 PET imaging offers a non-invasive method to assess PD-L1 expression throughout the body, potentially overcoming the limitations of single-biopsy IHC.
Experimental Workflow for ⁶⁸Ga-NOTA-WL12 PET Imaging
Safety Operating Guide
Essential Safety and Handling Guide for WL12 Peptide
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with WL12, a peptide that specifically binds to programmed death ligand 1 (PD-L1). Adherence to these protocols is critical to ensure personal safety and maintain the integrity of your research, particularly when handling radiolabeled this compound.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound, especially in its lyophilized powder form or when radiolabeled, is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevents skin contact and absorption. Change immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes of solutions or aerosolized powder. |
| Lab Coat | Standard laboratory coat or protective gown | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood or biosafety cabinet | Essential when handling lyophilized powder to prevent inhalation of aerosolized particles.[1] |
Note: When working with radiolabeled this compound, additional specialized PPE such as lead shields and radiation-reducing gloves may be required. Consult with your institution's Radiation Safety Officer for specific requirements.[2]
Safe Handling and Experimental Workflow
Proper handling and a well-defined workflow are essential to minimize risks. The following diagram illustrates the key steps for safely preparing and using this compound in a laboratory setting.
Experimental Protocol: Reconstitution of Lyophilized this compound
-
Preparation : Before handling, thoroughly review the product-specific Safety Data Sheet (SDS) and ensure all necessary PPE is worn.[1] Prepare a designated and clean work area, preferably within a fume hood or biosafety cabinet.[1]
-
Reconstitution : To reconstitute lyophilized this compound powder, which can easily become airborne, perform the procedure within a fume hood to prevent inhalation.[1] Use a sterile syringe to add the appropriate solvent as specified by the manufacturer's data sheet.
-
Labeling : Clearly label all vials containing this compound solutions with the peptide name, concentration, date of preparation, and "Research Use Only."[1]
-
Storage : For long-term storage of the lyophilized powder, temperatures of -20°C or -80°C are generally required.[1] Reconstituted solutions should be stored under refrigeration for short-term use and in aliquots to prevent multiple freeze-thaw cycles.[1]
Disposal Plan
The disposal of this compound and associated waste must comply with local, state, and federal regulations. Never dispose of peptides in the regular trash or down the drain.[1]
Waste Segregation and Disposal Workflow
Disposal Procedures:
-
Non-Radioactive Waste :
-
Solid Waste : Collect all contaminated items, including used vials, pipette tips, and gloves, in a designated hazardous waste container.[1]
-
Liquid Waste : Collect all aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
-
Radioactive Waste :
-
The disposal of radioactive waste is highly regulated.[3]
-
All waste contaminated with radiolabeled this compound must be segregated into designated radioactive waste containers.[4] These containers must be clearly labeled with the radioisotope and a radioactive material symbol.[4]
-
Consult with your institution's Radiation Safety Officer for specific protocols on the disposal of radioactive liquid and solid waste.[5]
-
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with the this compound peptide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
